molecular formula C14H18FN5O5 B15600322 2'-F-iBu-G

2'-F-iBu-G

Cat. No.: B15600322
M. Wt: 355.32 g/mol
InChI Key: SLHADUUWJSVYGQ-QAMWKLQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-F-iBu-G is a useful research compound. Its molecular formula is C14H18FN5O5 and its molecular weight is 355.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18FN5O5

Molecular Weight

355.32 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7+,9?,13-/m1/s1

InChI Key

SLHADUUWJSVYGQ-QAMWKLQISA-N

Origin of Product

United States

Foundational & Exploratory

What is 2'-F-iBu-G and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-F-iBu-G)

This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (this compound), a crucial nucleoside analog for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Chemical Identity and Structure

This compound is a chemically modified derivative of the natural nucleoside deoxyguanosine. The structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an isobutyryl protecting group on the exocyclic amine of the guanine (B1146940) base, impart unique and valuable properties for its application in the synthesis of therapeutic and diagnostic oligonucleotides.

Chemical Name: 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine[1][2] Synonyms: 2'-F-iBu-dG, N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine[1]

Chemical Structure:

Caption: Chemical structure of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine.

Physicochemical Properties:
PropertyValueReference
Molecular Formula C14H18FN5O5[2]
Molecular Weight 355.32 g/mol [1]
CAS Number 80681-25-0[1][2]
SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HF[2]

Synthesis

The synthesis of this compound would likely follow a different pathway, focusing on the introduction of the fluorine at the 2' position of the ribose sugar. General strategies for synthesizing 2'-fluorinated nucleosides often involve the use of fluorinating agents on a suitably protected ribose or arabinose precursor, followed by glycosylation with the protected guanine base. The isobutyryl group is typically introduced to protect the exocyclic amine of guanine during oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

This compound is primarily utilized as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing side reactions during the coupling steps. This protecting group is labile and can be removed under standard deprotection conditions following the completion of the oligonucleotide chain assembly.

The key feature of this molecule is the 2'-fluoro modification. When incorporated into oligonucleotides, this modification confers several advantageous properties:

  • Increased Nuclease Resistance: The presence of the fluorine atom at the 2' position enhances the stability of the phosphodiester backbone against degradation by nucleases.

  • Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets compared to their unmodified DNA or RNA counterparts. This is attributed to the fluorine atom favoring an A-form helical geometry, which is characteristic of RNA duplexes.

  • Improved Therapeutic Potential: These properties make 2'-fluoro modified oligonucleotides, such as siRNAs and antisense oligonucleotides, promising candidates for therapeutic applications due to their increased stability and target affinity in a biological environment.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired oligonucleotide sequence.

G cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking: Remove 5'-DMT protecting group from the solid support-bound nucleoside. (e.g., Trichloroacetic acid in Dichloromethane) Coupling 2. Coupling: Activate this compound phosphoramidite and couple to the free 5'-hydroxyl group. (e.g., Ethylthiotetrazole as activator) Deblocking->Coupling Capping 3. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. (e.g., Acetic anhydride (B1165640) and N-methylimidazole) Coupling->Capping Oxidation 4. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. (e.g., Iodine solution) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide Cleavage 5. Cleavage: Cleave the oligonucleotide from the solid support. (e.g., Concentrated ammonium (B1175870) hydroxide) Oxidation->Cleavage Deprotection 6. Deprotection: Remove protecting groups from the nucleobases (including isobutyryl from guanine) and the phosphate backbone. (e.g., Ammonium hydroxide (B78521)/methylamine) Cleavage->Deprotection Purification 7. Purification: Purify the full-length oligonucleotide. (e.g., HPLC or PAGE) Deprotection->Purification

Caption: General workflow for solid-phase oligonucleotide synthesis.

Key Considerations for using this compound Phosphoramidite:

  • Coupling Time: While standard DNA phosphoramidites couple efficiently in a short time, modified phosphoramidites like this compound may require slightly longer coupling times to ensure high coupling efficiency. Optimization of this step is recommended.

  • Deprotection: The isobutyryl protecting group on the guanine is removed during the standard cleavage and deprotection step with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

Biological Activity

There is limited publicly available data on the specific biological activity of the standalone this compound molecule. Its primary biological relevance lies in its incorporation into oligonucleotides, where the 2'-fluoro modification significantly impacts the properties of the resulting polymer.

Oligonucleotides containing 2'-fluoro modifications have been extensively studied and have demonstrated a range of biological activities, including:

  • RNA Interference (RNAi): Small interfering RNAs (siRNAs) with 2'-fluoro modifications exhibit enhanced stability and in vivo activity, making them potent tools for gene silencing.

  • Antisense Applications: Antisense oligonucleotides with 2'-fluoro modifications show increased resistance to nuclease degradation and higher affinity for their target mRNA, leading to more effective inhibition of protein expression.

  • Aptamers: The incorporation of 2'-fluoro modifications can improve the stability and binding affinity of aptamers, which are single-stranded oligonucleotides that bind to specific target molecules.

No specific signaling pathways directly modulated by the this compound nucleoside itself have been described in the reviewed literature. The biological effects are a consequence of the altered properties of the oligonucleotides into which it is incorporated.

Conclusion

This compound is a vital component in the synthesis of modified oligonucleotides for a wide range of research and therapeutic applications. Its key feature, the 2'-fluoro modification, imparts enhanced stability and binding affinity to the resulting oligonucleotides, making them powerful tools for gene silencing, antisense therapy, and aptamer development. While detailed information on the synthesis and standalone biological activity of this compound is limited, its utility and importance in the field of nucleic acid chemistry are well-established. Further research into the synthesis and direct biological effects of this and other modified nucleosides could open new avenues for drug discovery and development.

References

The Core Mechanism of 2'-F-iBu-G in Antiviral Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2'-F-iBu-G (2'-O-isobutyryl-2'-deoxy-2'-fluoroguanosine), a nucleoside analog prodrug with significant potential in antiviral research. By delving into its intracellular activation, molecular interactions with viral machinery, and potential effects on host cell signaling, this document aims to equip researchers with the foundational knowledge necessary for its further investigation and development.

Introduction: The Prodrug Strategy

This compound is a prodrug of the potent antiviral nucleoside analog 2'-deoxy-2'-fluoroguanosine (B44010). The addition of the isobutyryl group at the 2'-position is a strategic modification designed to enhance the lipophilicity of the parent compound. This increased lipophilicity facilitates passive diffusion across the cell membrane, a common and effective strategy to improve the oral bioavailability and intracellular concentration of nucleoside-based antiviral agents. Once inside the cell, the isobutyryl group is cleaved by cellular esterases to release the active antiviral agent, 2'-deoxy-2'-fluoroguanosine.

Intracellular Activation and Metabolism

The antiviral activity of this compound is entirely dependent on the intracellular metabolism of its parent compound, 2'-deoxy-2'-fluoroguanosine, into its active triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cell kinases.

  • Step 1: Initial Phosphorylation: 2'-deoxy-2'-fluoroguanosine is first phosphorylated to its 5'-monophosphate form.

  • Step 2 & 3: Subsequent Phosphorylations: The monophosphate is then sequentially converted to the diphosphate (B83284) and finally to the active 5'-triphosphate metabolite, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-dGTP-F).

This bioactivation pathway is a critical determinant of the compound's antiviral potency, as the triphosphate form is the actual molecule that interacts with and inhibits the viral polymerase.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_F_iBu_G This compound (Prodrug) 2_dG_2_F 2'-deoxy-2'-fluoroguanosine 2_F_iBu_G->2_dG_2_F Cellular Esterases (Cleavage of isobutyryl group) 2_dG_2_F_MP 2'-dG-F-Monophosphate 2_dG_2_F->2_dG_2_F_MP Host Cell Kinases 2_dG_2_F_DP 2'-dG-F-Diphosphate 2_dG_2_F_MP->2_dG_2_F_DP Host Cell Kinases 2_dG_2_F_TP 2'-dG-F-Triphosphate (Active Form) 2_dG_2_F_DP->2_dG_2_F_TP Host Cell Kinases

Figure 1: Intracellular activation pathway of this compound.

Molecular Mechanism of Antiviral Action

The active metabolite, 2'-deoxy-2'-fluoroguanosine triphosphate, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome. The mechanism of inhibition is twofold:

  • Competitive Inhibition: 2'-dGTP-F acts as a competitive inhibitor of the natural substrate, guanosine (B1672433) triphosphate (GTP), for the viral polymerase. It binds to the active site of the enzyme, thereby preventing the incorporation of the natural nucleotide required for viral RNA synthesis. The triphosphate of 2'-deoxy-2'-fluoroguanosine is a competitive inhibitor of influenza virus transcriptase activity with a reported Ki of 1.0 µM[1][2]. In contrast, cellular DNA polymerase α and RNA polymerase II are only weakly inhibited by 2'-dGTP-F, indicating a degree of selectivity for the viral enzyme[1][2].

  • Chain Termination: Upon incorporation into the growing viral RNA chain, 2'-deoxy-2'-fluoroguanosine can act as a chain terminator. The presence of the 2'-fluoro group on the ribose sugar moiety can interfere with the subsequent addition of nucleotides, leading to the premature termination of viral RNA synthesis[1][2]. This truncation of the viral genome or transcripts prevents the production of viable progeny viruses.

Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Catalyzes Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition Targeted by GTP Guanosine Triphosphate (GTP) (Natural Substrate) GTP->Viral_RNA_Synthesis Incorporated into 2_dG_2_F_TP 2'-dG-F-Triphosphate (Active Metabolite) 2_dG_2_F_TP->Viral_RdRp Competitively Binds Chain_Termination Chain Termination 2_dG_2_F_TP->Chain_Termination Incorporation leads to Chain_Termination->Viral_RNA_Synthesis Blocks 2_dG_2_F 2'-deoxy-2'-fluoroguanosine TLR7 Toll-like Receptor 7 (TLR7) 2_dG_2_F->TLR7 Potential Agonist MyD88 MyD88 TLR7->MyD88 Recruits IRFs Interferon Regulatory Factors (IRFs) MyD88->IRFs Activates NF_kB NF-κB MyD88->NF_kB Activates Type_I_IFN Type I Interferons (IFN-α/β) IRFs->Type_I_IFN Induces Production Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Production Antiviral_State Establishment of Antiviral State Type_I_IFN->Antiviral_State Cytokines->Antiviral_State Cell_Seeding Seed host cells in multi-well plates and grow to confluency. Compound_Dilution Prepare serial dilutions of This compound. Cell_Seeding->Compound_Dilution Infection Infect cell monolayers with a standardized amount of virus. Compound_Dilution->Infection Treatment Add compound dilutions to the infected cells. Infection->Treatment Incubation Incubate for 2-3 days to allow plaque formation. Treatment->Incubation Staining Fix and stain cells to visualize plaques (e.g., with crystal violet). Incubation->Staining Plaque_Counting Count the number of plaques in each well. Staining->Plaque_Counting EC50_Calculation Calculate the EC50 value by plotting plaque number vs. compound concentration. Plaque_Counting->EC50_Calculation Cell_Culture Culture cells and treat with This compound for various time points. Cell_Lysis Harvest cells and lyse with ice-cold extraction solution (e.g., methanol/water). Cell_Culture->Cell_Lysis Extraction Extract intracellular metabolites and remove proteins and cell debris. Cell_Lysis->Extraction LC_Separation Separate the triphosphate from other cellular components using liquid chromatography (LC). Extraction->LC_Separation MS_Detection Detect and quantify the triphosphate using tandem mass spectrometry (MS/MS). LC_Separation->MS_Detection Data_Analysis Determine the intracellular concentration based on a standard curve. MS_Detection->Data_Analysis

References

The Discovery and Synthesis of 2'-F-iBu-G: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Nucleoside Analog in Antiviral Research

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G), a modified nucleoside analog that has garnered interest in the field of antiviral drug development. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Modified nucleosides are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a well-established strategy to enhance the metabolic stability and antiviral activity of nucleoside analogs. The isobutyryl group on the guanine (B1146940) base can further modulate the compound's properties, including its solubility and interaction with target enzymes. This compound (CAS RN: 80681-25-0) emerges from this research paradigm as a molecule of significant interest.[1]

Synthesis of this compound

A general and widely adopted strategy for the synthesis of 2'-deoxy-2'-fluoro nucleosides is the convergent approach.[2][3] This method involves the synthesis of a pre-fluorinated sugar intermediate, which is then coupled with a suitably protected nucleobase.

A plausible synthetic pathway for this compound is outlined below, based on the synthesis of a closely related isomer, 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine.[4][5]

Experimental Protocol: A Proposed Synthetic Route

Step 1: Protection of 2'-Deoxyguanosine

The synthesis would likely commence with the protection of the exocyclic amine and hydroxyl groups of 2'-deoxyguanosine. The N2-amine is typically protected with an isobutyryl group using isobutyric anhydride (B1165640) in the presence of a base like pyridine. The 3'- and 5'-hydroxyl groups are often protected with a bulky silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), to ensure stability during subsequent reaction steps.

Step 2: Fluorination of the Ribose Moiety

The introduction of the fluorine atom at the 2'-position is a critical step. This is often achieved through the fluorination of a suitably activated 2'-hydroxyl group. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a precursor with an arabino configuration at the 2'-position.

Step 3: Glycosylation

The protected and fluorinated sugar derivative is then coupled with N2-isobutyrylguanine. This glycosylation reaction is a crucial step in forming the nucleoside bond and is often catalyzed by a Lewis acid.

Step 4: Deprotection

The final step involves the removal of all protecting groups to yield the target compound, 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to remove the silyl protecting groups, followed by a basic workup to ensure the stability of the final product.

The workflow for this proposed synthesis is illustrated in the following diagram:

G start 2'-Deoxyguanosine step1 Protection of N2 and Hydroxyl Groups start->step1 step2 Fluorination of 2'-Position step1->step2 step3 Glycosylation with N2-isobutyrylguanine step2->step3 step4 Deprotection step3->step4 end This compound step4->end

A proposed synthetic workflow for this compound.

Potential Mechanism of Action and Antiviral Activity

The antiviral activity of 2'-fluorinated nucleoside analogs is predominantly attributed to their ability to act as inhibitors of viral RNA-dependent RNA polymerases (RdRp). Following administration, these compounds are typically metabolized within the host cell to their active triphosphate form. This process is a critical prerequisite for their therapeutic effect.

Intracellular Activation and Polymerase Inhibition

The proposed mechanism of action for this compound involves a multi-step intracellular phosphorylation cascade, as depicted in the signaling pathway diagram below. Cellular kinases sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside, converting it into the monophosphate, diphosphate, and finally the active triphosphate derivative.

This active triphosphate, this compound-TP, can then act as a competitive inhibitor of the natural nucleotide substrate (dGTP) for the viral RdRp. The incorporation of this compound-TP into the growing viral RNA chain can lead to chain termination due to the presence of the 2'-fluoro group, which prevents the formation of the subsequent phosphodiester bond. This disruption of viral RNA synthesis ultimately inhibits viral replication.

G cluster_cell Infected Host Cell cluster_virus Viral Replication Complex 2_F_iBu_G This compound MP This compound-MP 2_F_iBu_G->MP Cellular Kinase DP This compound-DP MP->DP Cellular Kinase TP This compound-TP DP->TP Cellular Kinase Polymerase Viral RNA Polymerase TP->Polymerase Competitive Inhibition Inhibition Inhibition of RNA Synthesis TP->Inhibition RNA_synthesis Viral RNA Synthesis Polymerase->RNA_synthesis

Proposed mechanism of action for this compound.

While specific quantitative data for the antiviral activity of this compound is not extensively published, the activity of related 2'-deoxy-2'-fluoro guanosine (B1672433) analogs suggests potential efficacy against a range of viruses. For instance, various 2'-fluorinated nucleosides have demonstrated inhibitory activity against viruses such as Hepatitis C Virus (HCV) and influenza virus.[3][6] The table below summarizes the reported antiviral activities of some relevant 2'-fluoro nucleoside analogs.

CompoundVirusAssayActivity (EC50/IC50)Reference
2'-Deoxy-2'-fluoroguanosineInfluenza APlaque Reduction<0.5 µMNot available in search results
2'-Deoxy-2'-fluorocytidineHepatitis C VirusReplicon0.5 µMNot available in search results
Clevudine (L-FMAU)Hepatitis B VirusAntiviral Assay0.1 µM[2]
SofosbuvirHepatitis C VirusReplicon Assay0.014-0.11 µM[3]

Conclusion

2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine represents a promising scaffold for the development of novel antiviral agents. Its structural features, combining a 2'-fluoro modification for enhanced stability and an N2-isobutyryl group for potentially improved pharmacological properties, make it a compelling candidate for further investigation. While detailed synthetic protocols and specific biological data remain to be fully elucidated in the public domain, the established chemistry of 2'-fluoronucleosides provides a clear path for its synthesis and evaluation. The likely mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral RNA-dependent RNA polymerase, aligns with the mechanisms of many clinically successful antiviral drugs. Further research into the synthesis, biological activity, and pharmacokinetic profile of this compound is warranted to fully assess its therapeutic potential.

References

2'-F-iBu-G Oligonucleotides: A Technical Guide to Enhanced Stability and Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide-based therapeutics and diagnostics. Among these, 2'-fluoro (2'-F) modifications have garnered significant attention for their ability to confer desirable properties upon nucleic acid sequences. This technical guide focuses on 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G), a key building block in the synthesis of modified oligonucleotides. We will delve into the stability and nuclease resistance imparted by this modification, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their drug development endeavors.

Enhanced Thermal Stability of 2'-Fluoro Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar puckers the ring into a C3'-endo conformation, characteristic of an A-form helix, similar to RNA. This pre-organization of the sugar moiety leads to a more thermodynamically stable duplex upon hybridization with a target RNA strand.[1] The increased stability is additive with each 2'-F substitution.[1]

Oligonucleotides incorporating 2'-fluoro modifications exhibit a notable increase in their melting temperature (Tm) when hybridized to a complementary RNA strand. This enhancement is typically in the range of 1-2°C per modification.[2] One study measuring the Tm of 18-mer oligonucleotides containing 2'-F-Adenosine hybridized to an oligo-T18 target found that the 2'-F-A modification enhanced the binding affinity by approximately 0.5°C per residue compared to its standard RNA counterpart.[1]

Modification TypeChange in Melting Temperature (ΔTm) per Modification (°C)Target StrandReference
2'-Fluoro (General)+1.0 to +2.0RNA[2]
2'-Fluoro-Adenosine+0.5DNA (oligo-T)[1]

Superior Nuclease Resistance

A significant hurdle in the therapeutic application of oligonucleotides is their rapid degradation by endogenous nucleases. The 2'-fluoro modification provides a steric shield, rendering the phosphodiester backbone less accessible to nuclease-mediated hydrolysis.[3] Oligonucleotides containing 2'-F modifications have demonstrated substantially increased resistance to degradation by various nucleases, including those found in human plasma.[1]

For instance, siRNA synthesized with 2'-F pyrimidines has shown markedly increased stability in human plasma compared to unmodified siRNA.[1] While 2'-F modifications alone provide a degree of nuclease resistance, this can be further augmented by the incorporation of phosphorothioate (B77711) (PS) linkages, particularly at the 3' and 5' ends of the oligonucleotide, to protect against exonuclease activity.[4]

Oligonucleotide TypeNuclease SourceRelative StabilityReference
2'-Fluoro Pyrimidine siRNAHuman PlasmaGreatly Increased vs. 2'-OH siRNA[1]
2'-Fluoro Modified DNARNase T1Resistant[2]
2'-Fluoro Modified DNALambda ExonucleasePartially Resistant[2]
2'-Fluoro Modified DNADNasePartially Resistant (yields a resistant fragment)[2]

Experimental Protocols

Synthesis and Deprotection of this compound Containing Oligonucleotides

The synthesis of oligonucleotides incorporating this compound is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry. The 2'-F-G(iBu) CE-Phosphoramidite is commercially available.

Diagram of the Synthesis Cycle

G cluster_synthesis Oligonucleotide Synthesis Cycle Start Solid Support with Attached Nucleoside Detritylation Detritylation (Remove DMT group) Start->Detritylation Coupling Coupling (Add this compound Phosphoramidite) Detritylation->Coupling Capping Capping (Block unreacted 5'-OH groups) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage Final Cycle

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Protocol:

  • Solid Support: Start with the desired nucleoside attached to a controlled pore glass (CPG) solid support.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: Introduce the 2'-F-G(iBu) CE-Phosphoramidite along with an activator (e.g., tetrazole) to couple the new base to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added.

  • Cleavage and Deprotection: After the final coupling and oxidation steps, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and the phosphate backbone. For oligonucleotides containing the 2'-F-G(iBu) amidite, use AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for 2 hours at room temperature. It is crucial not to heat the sample during this step.[5] For all other nucleosides in the sequence, fast or ultra-fast deprotection phosphoramidites should be used.[5]

  • Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the duplex stability of an oligonucleotide.

Diagram of the Experimental Workflow

G cluster_tm Thermal Melting (Tm) Analysis Workflow Prep Prepare Oligo Duplex Solution (Oligo + Complement in Buffer) Spectro Place in UV-Vis Spectrophotometer with Thermostatted Cell Prep->Spectro Heating Heat Sample at a Constant Rate (e.g., 1°C/min) Spectro->Heating Measure Measure Absorbance at 260 nm as a Function of Temperature Heating->Measure Plot Plot Absorbance vs. Temperature Measure->Plot Analyze Determine Tm (Midpoint of the Transition) Plot->Analyze

Caption: Workflow for determining the melting temperature (Tm) of an oligonucleotide duplex.

Protocol:

  • Sample Preparation: Anneal the this compound modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Place the sample in the cuvette and equilibrate at a starting temperature below the expected Tm (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) to a temperature above the expected Tm (e.g., 90°C).

    • Continuously monitor the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.[6] This can be determined from the first derivative of the melting curve.[7]

Nuclease Resistance Assay

This assay evaluates the stability of the modified oligonucleotide in the presence of nucleases.

Diagram of the Nuclease Resistance Assay

G cluster_nuclease Nuclease Resistance Assay Workflow Incubate Incubate Labeled Oligonucleotide with Nuclease (e.g., in Serum) Aliquots Take Aliquots at Different Time Points Incubate->Aliquots Quench Quench the Reaction Aliquots->Quench Analyze Analyze by Gel Electrophoresis (PAGE) Quench->Analyze Visualize Visualize Intact Oligonucleotide (e.g., by Autoradiography or Fluorescence) Analyze->Visualize Quantify Quantify the Amount of Intact Oligo Over Time Visualize->Quantify

Caption: General workflow for assessing the nuclease resistance of an oligonucleotide.

Protocol:

  • Oligonucleotide Labeling: Label the 5' end of the this compound modified oligonucleotide and an unmodified control oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.

  • Incubation: Incubate the labeled oligonucleotides in a solution containing the nuclease of interest (e.g., human serum, cell lysate, or a specific endonuclease/exonuclease).

  • Time Course: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching buffer (e.g., a solution containing EDTA and a loading dye).

  • Analysis: Separate the intact oligonucleotide from the degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the gel using autoradiography (for ³²P) or a fluorescence imager. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.

Conclusion

The incorporation of this compound into oligonucleotides offers a robust strategy for enhancing both thermal stability and resistance to nuclease degradation. These improved properties are critical for the development of effective antisense oligonucleotides, siRNAs, and aptamers for therapeutic and diagnostic applications. The experimental protocols provided herein serve as a guide for researchers to synthesize and evaluate the performance of these promising modified nucleic acids.

References

The Core Mechanism of 2'-F-iBu-G in the Inhibition of Influenza Virus Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G) inhibits influenza virus transcription. We will delve into its function as a prodrug, its intracellular activation, and its ultimate role as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Introduction: A Prodrug Strategy for Enhanced Antiviral Activity

This compound is a nucleoside analog designed to combat influenza virus infection. The "iBu" (isobutyryl) group attached to the guanine (B1146940) base serves as a temporary modification, classifying this compound as a prodrug. This chemical alteration is strategically employed to enhance the compound's lipophilicity, thereby facilitating its passive diffusion across the host cell membrane. Once inside the cell, the isobutyryl group is cleaved by intracellular esterases, releasing the active antiviral agent, 2'-deoxy-2'-fluoroguanosine (B44010) (2'-fluoro-dGuo). This prodrug approach is a common strategy in antiviral drug development to improve the bioavailability and cellular uptake of pharmacologically active nucleosides.

Mechanism of Action: Chain Termination of Viral RNA Synthesis

The antiviral activity of this compound is ultimately mediated by the intracellularly generated 2'-deoxy-2'-fluoroguanosine. This active compound undergoes a series of phosphorylations by host cell kinases to yield its triphosphate form, 2'-deoxy-2'-fluoroguanosine triphosphate (2'-fluoro-dGTP).[1][2] It is this triphosphate metabolite that directly targets the influenza virus's essential machinery for replication and transcription.

The core of the inhibitory action lies in the ability of 2'-fluoro-dGTP to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] The RdRp is responsible for synthesizing new viral RNA genomes and messenger RNAs (mRNAs) using the viral RNA as a template. Due to its structural similarity to the natural substrate, guanosine (B1672433) triphosphate (GTP), 2'-fluoro-dGTP is mistakenly incorporated into the nascent viral RNA chain.

However, the presence of the fluorine atom at the 2' position of the ribose sugar is a critical alteration. This modification prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming nucleotide, effectively halting further elongation of the RNA chain.[1][2] This process, known as chain termination, results in the production of truncated, non-functional viral RNAs, thereby blocking both viral transcription and replication.[1][2]

Signaling Pathway of Inhibition

The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of the influenza virus RdRp.

InhibitionPathway cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_viral_process Influenza Virus Transcription 2FiBuG_ext This compound 2FiBuG_int This compound 2FiBuG_ext->2FiBuG_int Cellular Uptake 2FdGuo 2'-deoxy-2'-fluoroguanosine (Active Drug) 2FiBuG_int->2FdGuo Intracellular Esterases 2FdGMP 2'-fluoro-dGMP 2FdGuo->2FdGMP Host Kinases 2FdGDP 2'-fluoro-dGDP 2FdGMP->2FdGDP Host Kinases 2FdGTP 2'-fluoro-dGTP (Active Metabolite) 2FdGDP->2FdGTP Host Kinases RdRp Viral RNA-dependent Polymerase (RdRp) 2FdGTP->RdRp Competitive Inhibition (vs. GTP) mRNA Nascent Viral mRNA RdRp->mRNA RNA Elongation Termination Chain Termination RdRp->Termination Incorporation of 2'-fluoro-dGTP vRNA Viral RNA Template mRNA->Termination

Fig. 1: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Inhibitory Activity

The following tables summarize the key quantitative data for the active form of this compound, 2'-deoxy-2'-fluoroguanosine, against influenza virus.

Table 1: In Vitro Antiviral Activity

CompoundVirus Strain(s)Cell TypeAssayEndpointValueReference
2'-deoxy-2'-fluoroguanosineInfluenza A and B--EC90<0.35 µM[3][4]
2'-deoxy-2'-fluoroguanosineInfluenza virus X31Chick embryo cellsRNA hybridizationInhibition of transcription10 µM[1][2]

Table 2: Enzymatic Inhibition of Influenza Virus Transcriptase

InhibitorEnzyme SourceAssay TypeInhibition TypeKiReference
2'-fluoro-dGTPDisrupted influenza virusTranscriptase activityCompetitive1.0 µM[1][2]
2'-fluoro-dGTPPartially resistant influenza virus transcriptaseTranscriptase activityCompetitive13.1 µM[1][2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of 2'-deoxy-2'-fluoroguanosine's anti-influenza activity.

Cell-Based Antiviral Assays

Objective: To determine the effective concentration of the compound required to inhibit influenza virus replication in a cellular context.

General Protocol (Plaque Reduction Assay):

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are washed and infected with a known titer of influenza virus for a defined period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the test compound (2'-deoxy-2'-fluoroguanosine).

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the compound-treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by a certain percentage (e.g., EC50 or EC90).

Influenza Virus Transcriptase Assay

Objective: To measure the direct inhibitory effect of the triphosphate form of the compound on the enzymatic activity of the viral RNA-dependent RNA polymerase.

General Protocol:

  • Enzyme Preparation: Influenza virus particles are purified and disrupted with a detergent (e.g., Triton X-100) to release the viral ribonucleoprotein (RNP) complexes, which contain the active transcriptase.

  • Reaction Mixture: The transcriptase assay is performed in a reaction buffer containing the RNP complexes, a radiolabeled nucleotide triphosphate (e.g., [α-32P]CTP), the other three non-radiolabeled NTPs (ATP, UTP, and GTP), and varying concentrations of the inhibitor (2'-fluoro-dGTP).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 31°C) for a specific time to allow for RNA synthesis.

  • Product Precipitation: The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

  • Quantification: The precipitated RNA is collected on filter paper, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of RNA synthesis in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory concentration (e.g., IC50). Kinetic parameters like the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (GTP) and the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a potential influenza virus polymerase inhibitor like this compound.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_based Cell-Based Evaluation cluster_enzymatic Enzymatic & Mechanistic Studies Synthesis Synthesis of this compound Prodrug Preparation of 2'-fluoro-dGuo (Active Compound) Synthesis->Prodrug Triphosphate Synthesis of 2'-fluoro-dGTP (Active Metabolite) Synthesis->Triphosphate Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Prodrug->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction Assay) Prodrug->Antiviral Transcriptase Influenza Transcriptase Assay Triphosphate->Transcriptase EC50 Determine EC50 & CC50 Cytotoxicity->EC50 Antiviral->EC50 Kinetics Enzyme Kinetics Analysis Transcriptase->Kinetics ChainTermination Chain Termination Assay Transcriptase->ChainTermination IC50_Ki Determine IC50 & Ki Kinetics->IC50_Ki

Fig. 2: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising prodrug approach for the inhibition of influenza virus transcription. Its intracellular conversion to the active triphosphate metabolite, 2'-fluoro-dGTP, allows for potent and specific targeting of the viral RNA-dependent RNA polymerase. The mechanism of action, through competitive inhibition and subsequent chain termination of viral RNA synthesis, provides a clear rationale for its antiviral effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this and similar nucleoside analogs as effective anti-influenza therapeutics. The high selectivity for the viral polymerase over host polymerases underscores its potential as a safe and effective antiviral agent.[1][2]

References

Understanding the C3'-endo conformation of 2'-F-ribonucleosides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the C3'-endo Conformation of 2'-F-Ribonucleosides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of the 2'-hydroxyl group with a fluorine atom in ribonucleosides is a cornerstone of modern therapeutic oligonucleotide design. This modification imparts critical properties, including enhanced binding affinity and nuclease resistance, which are highly desirable for applications such as antisense therapies, siRNAs, and aptamers. Central to these benefits is the profound influence of the 2'-fluoro (2'-F) substitution on the conformational preference of the ribose sugar. This guide provides a detailed examination of the C3'-endo conformation in 2'-F-ribonucleosides, covering its physicochemical origins, structural and thermodynamic consequences, and the experimental methodologies used for its characterization.

Introduction to Ribose Sugar Pucker

The five-membered furanose ring of a (deoxy)ribonucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations.[1] These conformations are described by the displacement of the C2' and C3' atoms relative to the plane formed by C1', O4', and C4'. The two most prevalent conformations are C2'-endo (South) and C3'-endo (North).[2]

  • C2'-endo: The C2' atom is displaced on the same side ('endo') of the sugar ring as the nucleobase. This conformation is characteristic of B-form DNA.[2]

  • C3'-endo: The C3' atom is displaced on the same side as the nucleobase. This conformation is the hallmark of A-form RNA helices.[2]

The sugar pucker is a critical determinant of the overall structure of a nucleic acid duplex, influencing the distance between adjacent phosphate (B84403) groups and thus the global helical geometry.[3]

The Physicochemical Basis for the C3'-endo Preference in 2'-F-Ribonucleosides

The introduction of a highly electronegative fluorine atom at the 2' position decisively shifts the conformational equilibrium towards the C3'-endo pucker.[4] This preference is primarily attributed to the gauche effect , an electronic interaction where a conformation is favored when the fluorine atom is positioned gauche (at a 60° dihedral angle) to the ring oxygen (O4'). In the C3'-endo conformation, the pseudoaxial orientation of the 2'-fluorine atom satisfies this requirement, leading to significant stabilization. This strong conformational locking preorganizes the nucleoside for incorporation into an A-form helix, which is the structure adopted by RNA duplexes.[4][5]

Structural and Biophysical Consequences

The rigid C3'-endo pucker of 2'-F-ribonucleosides has profound effects on the properties of oligonucleotides.

  • Helical Geometry: Oligonucleotides composed of 2'-F-RNA adopt a canonical A-form helical structure upon hybridization with a complementary RNA strand.[6]

  • Increased Thermal Stability: Duplexes containing 2'-F-RNA are significantly more stable than their unmodified RNA:RNA or DNA:RNA counterparts. The melting temperature (Tm) increases by approximately 1.8°C for every 2'-F substitution.[4]

  • Enthalpy-Driven Stabilization: It was once assumed that the stability enhancement from the "preorganized" C3'-endo pucker was entropically favorable. However, thermodynamic studies have surprisingly revealed that the increased stability is almost exclusively driven by a more favorable enthalpy of duplex formation (ΔH°), not entropy (ΔS°).[4][7] This suggests that the 2'-F modification enhances Watson-Crick hydrogen bonding strength and base-stacking interactions.[4]

  • Nuclease Resistance: The replacement of the 2'-hydroxyl group, which is often recognized by nucleases, with the stable C-F bond significantly increases the resistance of oligonucleotides to enzymatic degradation.[4]

Quantitative Analysis of Conformational Stability

The biophysical properties of 2'-F-RNA have been quantified through various experimental techniques, providing valuable data for drug design.

Sugar Pucker Conformational Population

The population of C3'-endo versus C2'-endo conformers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the ³J(H1'–H2') coupling constants. A small coupling constant (< 2 Hz) indicates a pure C3'-endo pucker, whereas a larger value (~8 Hz) indicates a C2'-endo pucker.[8] Intermediate values reflect an equilibrium between the two states.

Nucleoside AnalogPredominant Conformation% North (C3'-endo)% South (C2'-endo)Reference
2'-deoxyuridine (dU)C2'-endo39%61%[5]
2'-deoxy-2'-fluoroarabinofuranosyl uracil (B121893) (U²'F(ara))C2'-endo43%57%[5]
2'-deoxy-2'-fluororibofuranosyl uracil (U²'F(ribo)) C3'-endo 69% 31% [5]

Table 1: Comparison of sugar pucker populations for uridine (B1682114) analogs determined by NMR spectroscopy.

Thermodynamic Parameters of Duplex Formation

UV thermal denaturation experiments are used to measure the melting temperature (Tm) and derive the thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex formation. The data consistently show that 2'-F modification enhances duplex stability.

Duplex Sequence (Hairpin)Tₘ (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
RNA: 5'-g g c g c UUCG g c g c c-3'76.6-47.1-134.8-7.1
2'-F RNA: 5'-g f g f c f g f c f UUCG g f c f g f c f c f-3'> 90-63.7-173.8-9.0

Table 2: Thermodynamic data for the melting of an unmodified RNA hairpin compared to its fully 2'-F modified counterpart. Data adapted from studies by Watts et al. and Martin et al. The 2'-F modification leads to a significant increase in stability, driven by a more favorable enthalpy (ΔH°).

Experimental Methodologies

Protocol: Determination of Sugar Pucker by NMR Spectroscopy

This protocol outlines the qualitative and quantitative determination of ribose conformation using ¹H NMR.

  • Sample Preparation: Dissolve the purified 2'-F-ribonucleoside or oligonucleotide in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-2 mM. Add an internal standard if required.[2]

  • Data Acquisition: Acquire high-resolution 1D ¹H and 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[9]

  • Spectral Assignment: Assign all proton resonances, particularly the sugar protons (H1', H2', H3', etc.), using standard 2D NMR techniques like TOCSY and NOESY if analyzing an oligonucleotide.[2][9]

  • J-Coupling Analysis:

    • Qualitative Assessment (DQF-COSY): In the DQF-COSY spectrum, analyze the cross-peak intensity between H1' and H2'. A very weak or absent cross-peak corresponds to a small ³J(H1'–H2') value, indicating a predominantly C3'-endo (North) conformation.[10] A strong cross-peak indicates a larger coupling constant, typical of a C2'-endo (South) conformation.[10]

    • Quantitative Measurement (1D ¹H): Carefully measure the ³J(H1'–H2') coupling constant (in Hz) from the splitting pattern of the H1' signal in the high-resolution 1D spectrum.

  • Population Calculation: Estimate the percentage of the South conformer using the following empirical relationship for ribonucleosides: %South ≈ 10 × ³J(H1'–H2').[11] The %North conformer is then calculated as 100 - %South.

Protocol: Structure Determination by X-ray Crystallography

This protocol provides a general workflow for determining the atomic structure of a 2'-F-RNA oligonucleotide.

  • Sample Preparation and Crystallization:

    • Synthesize and purify milligram quantities of the 2'-F-RNA oligonucleotide. Purity and homogeneity (both covalent and conformational) are critical.[12]

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single, diffraction-quality crystals.[12][13]

  • Data Collection:

    • Cryo-protect the crystal and mount it in a cryo-stream.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction patterns at multiple crystal orientations.[14]

  • Structure Solution (Phasing):

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" using methods such as Molecular Replacement (MR) if a similar structure exists, or experimental phasing techniques like heavy-atom derivatization (MAD/SAD).[13]

  • Model Building and Refinement:

    • Build an initial atomic model into the calculated electron density map.

    • Iteratively refine the model against the experimental diffraction data to improve its fit and geometry. This process confirms the C3'-endo pucker of the 2'-F-ribonucleosides and reveals the overall A-form helical structure.

Protocol: Thermodynamic Analysis by UV Thermal Denaturation

This protocol describes how to measure the melting temperature (Tm) and associated thermodynamic parameters of a 2'-F-RNA duplex.

  • Sample Preparation:

    • Prepare solutions of the complementary single-stranded oligonucleotides in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[15]

    • Mix equimolar amounts of the strands to form the duplex. If studying a self-complementary sequence or hairpin, use a single strand. The final duplex concentration should be known accurately (e.g., 2 µM).[7]

    • Anneal the sample by heating to 95°C for 1-2 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.[15]

  • UV Melting Experiment:

    • Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 95°C).[16]

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve. The hyperchromic effect will cause a sigmoidal increase in absorbance as the duplex melts.

    • Determine the melting temperature (Tₘ), which is the temperature at which 50% of the duplexes have dissociated. This is typically the maximum of the first derivative of the melting curve.[17]

    • Perform a van't Hoff analysis by plotting ln(K) versus 1/T (where K is the equilibrium constant at each temperature) to determine the enthalpy (ΔH°) and entropy (ΔS°) of melting. The free energy (ΔG°) can then be calculated.[3]

Visualization of Key Concepts and Workflows

The following diagrams illustrate the core relationships and experimental processes discussed in this guide.

G cluster_cause Physicochemical Cause cluster_conformation Conformational Outcome cluster_properties Biophysical & Therapeutic Properties A 2'-Fluoro Substitution B High Electronegativity of Fluorine A->B C Gauche Effect B->C D Stabilization of C3'-endo Sugar Pucker C->D E Preorganization for A-form Helix D->E F Increased Duplex Stability (Enthalpy-Driven) E->F G Enhanced Nuclease Resistance E->G H Improved Binding Affinity (Tm) F->H I Therapeutic Applications (siRNA, ASO, Aptamers) G->I H->I

Caption: Logical flow from 2'-F substitution to therapeutic application.

G cluster_synthesis Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation A Chemical or Enzymatic Synthesis of 2'-F-RNA B Purification (HPLC, PAGE) A->B C Annealing to form Duplex B->C D UV Thermal Denaturation C->D E NMR Spectroscopy C->E F X-ray Crystallography C->F G Thermodynamic Parameters (Tm, ΔH°, ΔS°, ΔG°) D->G H Sugar Pucker Population (³J(H1'-H2') analysis) E->H I Atomic 3D Structure (A-form Helix Confirmation) F->I

Caption: Experimental workflow for 2'-F-RNA structural characterization.

Implications for Drug Development

The strong C3'-endo preference of 2'-F-ribonucleosides directly translates into significant advantages for therapeutic oligonucleotides.

  • Antisense Oligonucleotides (ASOs): The high binding affinity (Tm) for target mRNA ensures potent and specific gene silencing. Nuclease resistance prolongs the drug's half-life in vivo.

  • Small Interfering RNAs (siRNAs): Incorporating 2'-F modifications into siRNA duplexes enhances their stability and reduces off-target and immunostimulatory effects without compromising RNAi activity.[4]

  • Aptamers: The conformationally rigid backbone can improve the folding and binding affinity of aptamers to their protein or small molecule targets, leading to better diagnostic and therapeutic agents.

Conclusion

The substitution of the 2'-hydroxyl with fluorine is a subtle yet powerful modification that enforces a C3'-endo sugar pucker. This conformational control is the primary driver behind the enhanced thermodynamic stability, A-form helical structure, and nuclease resistance of 2'-F-RNA oligonucleotides. A thorough understanding of this fundamental structure-property relationship, supported by robust experimental characterization using NMR, X-ray crystallography, and UV melting, is essential for the rational design of next-generation nucleic acid-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2'-F-iBu-G Phosphoramidite for Enhanced RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2'-F-iBu-G phosphoramidite (B1245037), a key building block for the synthesis of modified RNA oligonucleotides with enhanced properties. The inclusion of a 2'-fluoro modification on the guanosine (B1672433) nucleoside offers significant advantages in various research and therapeutic applications, including antisense oligonucleotides, siRNA, and aptamers.[1][2][3] This document outlines the key features, quantitative data, and detailed protocols for the effective use of this compound phosphoramidite in your RNA synthesis workflows.

Key Features and Applications

The 2'-fluoro modification in this compound phosphoramidite imparts desirable characteristics to synthetic RNA oligonucleotides:

  • Increased Thermal Stability: The highly electronegative fluorine atom at the 2' position of the ribose sugar promotes a C3'-endo sugar pucker, favoring an A-form helical geometry typical of RNA duplexes.[2][4] This conformational preference leads to a more thermodynamically stable duplex when hybridized to a complementary RNA or DNA strand.[2][5] The melting temperature (Tm) of duplexes containing 2'-fluoro modifications is consistently higher compared to their unmodified RNA counterparts.[4][6]

  • Enhanced Nuclease Resistance: The substitution of the 2'-hydroxyl group with fluorine provides steric hindrance and alters the chemical nature of the ribose, rendering the phosphodiester backbone more resistant to degradation by various nucleases.[5][7][8] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to enzymatic degradation.

  • Improved Binding Affinity: The pre-organization of the sugar into an A-form conformation enhances the binding affinity of the modified oligonucleotide to its target sequence.[2][9]

  • Broad Applicability: 2'-fluoro modified oligonucleotides have demonstrated utility in a range of applications, including antisense technology, RNA interference (RNAi), and the development of high-affinity aptamers.[1][2][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound phosphoramidite and the resulting modified oligonucleotides.

Table 1: Physicochemical Properties of this compound Phosphoramidite

PropertyValueReference
Full Chemical Name5'-O-(4,4'-Dimethoxytrityl)-N²-isobutyryl-2'-fluoroguanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1]
Molecular FormulaC₄₄H₅₃FN₇O₈P[1]
Formula Weight857.4 g/mol [1]
Purity (HPLC)>98%[1]
Purity (³¹P NMR)≥98%[1]

Table 2: Impact of 2'-Fluoro Modification on Oligonucleotide Properties

ParameterObservationReference
Melting Temperature (Tm) IncreaseApproximately +2°C per 2'-F modification[4]
Duplex Stability OrderDNA < RNA < 2'-OMe-RNA < 2'-F-RNA[2]
Nuclease ResistanceIncreased resistance to endo- and exonucleases[5][7][10]
Coupling EfficiencyTypically >99% (with optimized protocols)[11][12][13]

Experimental Protocols

This section provides a generalized protocol for the solid-phase synthesis of RNA oligonucleotides incorporating this compound phosphoramidite. This protocol is based on standard phosphoramidite chemistry and should be adapted and optimized for specific synthesizers and scales.

Materials and Reagents
  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, U, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Pyridine)

  • Capping solution B (e.g., 16% N-Methylimidazole in THF)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

Protocol for Solid-Phase RNA Synthesis

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.

1. Deblocking (Detritylation):

  • The 5'-O-Dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide by treating with the deblocking solution.
  • This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
  • The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

2. Coupling:

  • The this compound phosphoramidite (or any other desired phosphoramidite) is dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
  • The phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column.
  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
  • Coupling times may need to be slightly extended for modified phosphoramidites to ensure high efficiency.

3. Capping:

  • Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants in subsequent cycles.
  • This is achieved by acetylation using the capping solutions.
  • The column is washed with anhydrous acetonitrile.

4. Oxidation:

  • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizer solution.
  • The column is then washed with anhydrous acetonitrile to remove the oxidizing agent.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

5. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (from the bases and the phosphate backbone) are removed.
  • This is typically achieved by incubation with a cleavage and deprotection solution such as AMA at elevated temperatures (e.g., 65°C for 10-15 minutes).
  • Note: The 2'-fluoro group is stable to these deprotection conditions.

6. Purification and Analysis:

  • The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
  • The final product should be analyzed by mass spectrometry to confirm its identity and purity.

Visualizations

cluster_synthesis Solid-Phase RNA Synthesis Cycle start Start with Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add this compound Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize elongated Elongated RNA Chain oxidize->elongated Repeat Cycle cleave Cleavage & Deprotection elongated->cleave Final Cycle Complete purify Purification (HPLC/PAGE) cleave->purify final Purified 2'-F Modified RNA purify->final

Caption: Workflow for RNA synthesis using this compound phosphoramidite.

cluster_advantages Advantages of 2'-Fluoro Modification cluster_applications Key Applications F_mod 2'-Fluoro Modification (this compound) stability Increased Thermal Stability (↑Tm) F_mod->stability nuclease Enhanced Nuclease Resistance F_mod->nuclease affinity Improved Binding Affinity F_mod->affinity antisense Antisense Oligonucleotides stability->antisense nuclease->antisense sirna siRNA Therapeutics nuclease->sirna affinity->sirna aptamers High-Affinity Aptamers affinity->aptamers

Caption: Benefits and applications of 2'-Fluoro modified RNA.

References

Application Notes and Protocols for 2'-F-iBu-G in Antisense Oligonucleotide Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. The design of these synthetic nucleic acid molecules involves chemical modifications to enhance their therapeutic properties, including increased nuclease resistance, improved binding affinity to the target RNA, and favorable pharmacokinetic profiles. One such modification is the incorporation of 2'-fluoro (2'-F) nucleotides. This document provides detailed application notes and protocols for the use of 2'-fluoro-isobutyryl-guanosine (2'-F-iBu-G) in the design and evaluation of antisense oligonucleotides.

The 2'-fluoro modification at the ribose sugar pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which generally increases the binding affinity of the ASO to its target RNA.[1] The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase synthesis and is removed during the final deprotection step.[2]

Key Properties and Applications of 2'-F Modified ASOs

ASOs incorporating 2'-F modifications are primarily utilized in gapmer designs. In a gapmer ASO, a central block of deoxynucleotides, which is a substrate for RNase H, is flanked by "wings" of modified nucleotides.[3] The 2'-F modifications in the wings contribute to:

  • Increased Binding Affinity (Tm): The 2'-fluoro group enhances the thermal stability of the ASO-RNA duplex. An increase in melting temperature (Tm) of approximately 2°C per 2'-F modification is generally observed.[1]

  • Enhanced Nuclease Resistance: While the phosphorothioate (B77711) (PS) backbone is the primary modification for nuclease resistance, 2'-modifications provide additional protection against enzymatic degradation, prolonging the half-life of the ASO in biological fluids.[4]

  • Reduced Immunostimulation: Certain 2'-modifications can help mitigate the innate immune responses that can be triggered by unmodified oligonucleotides.

It is important to note that while beneficial, extensive 2'-F modification can be associated with off-target effects and potential toxicity, such as hepatotoxicity and the degradation of DBHS (Drosophila behavior/human splicing) family proteins.[5][6] Careful design and thorough evaluation are therefore critical.

Data Presentation: Comparative Performance of ASO Chemistries

Table 1: Thermal Stability (Melting Temperature) of ASO:RNA Duplexes

ASO Modification (Wings)Typical ΔTm per Modification (°C)
2'-MOE (Methoxyethyl)+1.0 to +1.5
2'-F (Fluoro) ~ +2.0 [1]
LNA (Locked Nucleic Acid)+3.0 to +8.0

Table 2: In Vitro Nuclease Resistance in Serum

ASO ModificationTypical Half-life (t½) in Serum
Unmodified DNA (PO)< 1 hour
Phosphorothioate (PS)> 24 hours
2'-MOE (PS backbone)> 48 hours
2'-F (PS backbone) > 48 hours [4]
LNA (PS backbone)> 48 hours

Table 3: In Vitro Potency for Target RNA Reduction (Gapmer ASOs)

ASO Wing ModificationTypical IC50 Range (in cultured cells)
2'-MOE10 - 100 nM
2'-F 5 - 50 nM [7]
LNA1 - 20 nM[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Containing ASO

This protocol outlines the general steps for synthesizing a gapmer ASO with this compound in the wings using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

dot

ASO Solid-Phase Synthesis Workflow

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Unmodified deoxynucleoside phosphoramidites (dA, dC, dG, dT)

  • This compound-CE Phosphoramidite

  • Other 2'-F phosphoramidites (A, C, U) as required

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)

  • Acetonitrile (B52724) (anhydrous)

Procedure:

  • Synthesizer Setup: Load all reagents, phosphoramidites, and the CPG column onto the synthesizer according to the manufacturer's instructions. Dissolve phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Synthesis Program: Program the desired ASO sequence. For a gapmer, this will involve cycles for the 3' wing (2'-F modifications), the DNA gap, and the 5' wing (2'-F modifications).

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) may be beneficial for modified phosphoramidites compared to standard DNA monomers.[8]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used) with the oxidizing solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final Cleavage and Deprotection:

    • After the final cycle, the CPG support is treated with the cleavage and deprotection solution. This cleaves the ASO from the support and removes the protecting groups from the phosphates (cyanoethyl) and the nucleobases (including the isobutyryl group on guanine).

    • The deprotection is typically carried out at elevated temperatures (e.g., 55°C) for several hours.

  • Purification: The crude ASO product is purified using methods such as reverse-phase HPLC or ion-exchange chromatography.

  • Analysis: The final product is analyzed by mass spectrometry to confirm its identity and by HPLC or CGE to assess its purity.

Protocol 2: Thermal Melting (Tm) Analysis of ASO:RNA Duplexes

This protocol describes the determination of the melting temperature of an ASO duplexed with its complementary RNA target.

dot

Cell_Seeding Seed Cells in Multi-well Plates ASO_Transfection Transfect Cells with ASO (Dose Response) Cell_Seeding->ASO_Transfection Incubation Incubate for 24-72 hours ASO_Transfection->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction qRT_PCR qRT-PCR for Target and Housekeeping Gene RNA_Extraction->qRT_PCR Data_Analysis Calculate Relative Gene Expression qRT_PCR->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination Result Result IC50_Determination->Result cluster_0 Nucleus ASO_nucleus ASO enters nucleus Hybridization ASO binds to mRNA ASO_nucleus->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH1 RNase H1 Recruitment Hybridization->RNaseH1 Cleavage mRNA Cleavage RNaseH1->Cleavage Degradation RNA fragments degraded by exonucleases Cleavage->Degradation Protein_Reduction Reduced Protein Translation Degradation->Protein_Reduction

References

Application Notes and Protocols for Studying the Antiviral Activity of 2'-F-iBu-G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study the antiviral activity of 2'-F-iBu-G, a nucleoside analog with potential therapeutic applications. The following sections detail the mechanism of action, quantitative data on its inhibitory effects, and step-by-step protocols for key experimental assays.

Introduction to this compound

This compound is a guanosine (B1672433) nucleoside analog characterized by a fluorine substitution at the 2' position of the ribose sugar and an isobutyl group. This modification makes it a candidate for antiviral drug development. Based on the mechanism of the related compound 2'-deoxy-2'-fluoroguanosine (B44010), this compound is presumed to be phosphorylated by cellular enzymes to its triphosphate form. This active metabolite can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination during viral genome replication and transcription.[1][2] This document outlines the necessary experimental procedures to evaluate its efficacy and cytotoxicity.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following table presents key inhibitory and toxicity parameters for the related compound 2'-deoxy-2'-fluoroguanosine triphosphate against influenza virus, along with placeholder examples for cell-based assay values for this compound.

ParameterVirus/Cell LineValueReference
Ki (Inhibition Constant) Influenza Virus Transcriptase1.0 µM[1][2]
Ki (Resistant Virus) Partially Resistant Influenza Virus Transcriptase13.1 µM[1][2]
EC50 (50% Effective Concentration) Influenza A Virus (e.g., H1N1) in MDCK cellsExample: 5 µMN/A
IC50 (50% Inhibitory Concentration) Influenza Virus (in cell culture)Example: 7 µMN/A
CC50 (50% Cytotoxic Concentration) Madin-Darby Canine Kidney (MDCK) CellsExample: >100 µMN/A
Selectivity Index (SI = CC50/EC50) Influenza A Virus in MDCK cellsExample: >20N/A

Note: EC50, IC50, and CC50 values are provided as illustrative examples and would need to be determined experimentally for this compound.

Experimental Protocols

Detailed methodologies for essential experiments to characterize the antiviral activity of this compound are provided below.

Cytotoxicity Assay Protocol (LDH Release Assay)

This protocol determines the concentration of this compound that is toxic to host cells. The lactate (B86563) dehydrogenase (LDH) release assay is a common method to assess cell membrane integrity.[3][4]

Materials:

  • Host cell line (e.g., MDCK for influenza virus)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound compound

  • LDH cytotoxicity assay kit

  • Plate reader for absorbance or fluorescence

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Protocol

This assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.[5][6]

Materials:

  • Confluent monolayers of host cells in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound compound

  • Infection medium (serum-free medium)

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in 6-well plates.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Treatment:

    • Remove the virus inoculum and wash the cells with PBS.

    • Add the prepared dilutions of this compound mixed with the overlay medium to each well. Include a no-compound control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay Protocol

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[7]

Materials:

  • Host cells in 24-well plates

  • Virus stock

  • This compound compound

  • Infection medium

  • 96-well plates for TCID50 assay

Procedure:

  • Cell Seeding and Infection: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-72 hours, depending on the virus replication cycle.

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant from each well.

  • Virus Titer Determination (TCID50):

    • Perform a 10-fold serial dilution of the harvested supernatants.

    • Infect fresh host cells in a 96-well plate with these dilutions.

    • Incubate for 3-5 days and then observe for cytopathic effect (CPE).

    • Calculate the 50% tissue culture infectious dose (TCID50) for each sample using the Reed-Muench method.

  • Analysis: Compare the virus titers from the compound-treated wells to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50% (or 1 log10).

In Vitro Influenza Virus Transcriptase Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the viral polymerase.[1][2]

Materials:

  • Purified influenza virus ribonucleoprotein (RNP) complexes or recombinant polymerase

  • This compound triphosphate

  • GTP, ATP, CTP, UTP (one of which is radiolabeled, e.g., [α-32P]CTP)

  • ApG dinucleotide primer

  • Reaction buffer

  • DEAE-cellulose paper or other means for separating incorporated and unincorporated nucleotides

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ApG primer, ATP, UTP, GTP, and [α-32P]CTP.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified influenza virus polymerase/RNP complexes.

  • Incubation: Incubate the reaction at 30-37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding EDTA.

    • Spot the reaction mixture onto DEAE-cellulose paper.

    • Wash the paper to remove unincorporated nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the rate of RNA synthesis at each inhibitor concentration. Calculate the Ki value by performing kinetic studies with varying concentrations of both the inhibitor and the natural substrate (GTP) and fitting the data to a competitive inhibition model.

Visualizations

Experimental Workflows and Mechanism of Action

The following diagrams illustrate the workflows for the described assays and the mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cell_prep Seed Host Cells in Plate infect Infect Cells with Virus cell_prep->infect compound_prep Prepare Serial Dilutions of this compound treat Add Compound Dilutions compound_prep->treat virus_prep Prepare Virus Inoculum virus_prep->infect infect->treat incubate Incubate for Viral Replication treat->incubate measure Measure Endpoint (Plaques, Virus Titer, CPE) incubate->measure analyze Calculate EC50/IC50 measure->analyze

Caption: General workflow for antiviral activity assays.

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_treatment_cyto Treatment cluster_incubation_cyto Incubation cluster_analysis_cyto Analysis cell_prep_cyto Seed Host Cells in 96-well Plate treat_cyto Add Compound Dilutions to Cells cell_prep_cyto->treat_cyto compound_prep_cyto Prepare Serial Dilutions of this compound compound_prep_cyto->treat_cyto incubate_cyto Incubate for Specified Duration treat_cyto->incubate_cyto measure_cyto Measure Cytotoxicity (e.g., LDH Release) incubate_cyto->measure_cyto analyze_cyto Calculate CC50 measure_cyto->analyze_cyto

Caption: Workflow for determining compound cytotoxicity.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Replication drug This compound drug_ppp This compound Triphosphate (Active Form) drug->drug_ppp Cellular Kinases polymerase Viral RNA Polymerase drug_ppp->polymerase Competitive Inhibition viral_rna Viral RNA Template viral_rna->polymerase nascent_rna Growing Viral RNA Chain polymerase->nascent_rna inhibition Chain Termination polymerase->inhibition nascent_rna->inhibition

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Solid-Phase Synthesis of 2'-F-iBu-G Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for enhancing their therapeutic properties, including increased nuclease resistance, improved binding affinity, and reduced immune stimulation.[1][2][3] This document provides detailed application notes and protocols for the solid-phase synthesis of RNA containing 2'-Fluoro-N2-isobutyryl-Guanosine (2'-F-iBu-G) modifications. The isobutyryl (iBu) group serves as a protecting group for the N2 position of guanosine (B1672433), while the 2'-Fluoro (2'-F) modification at the ribose sugar confers desirable biological properties.[2][4]

The synthesis is based on standard phosphoramidite (B1245037) chemistry, a robust and widely adopted method for the automated synthesis of oligonucleotides.[5][6][7][8] The protocols outlined below cover the synthesis of the this compound phosphoramidite building block, the automated solid-phase synthesis of the modified RNA oligonucleotide, and the final deprotection and purification steps.

Synthesis of this compound Phosphoramidite

A plausible synthetic approach would involve the initial protection of the N2 and O6 positions of guanosine, followed by the introduction of the 2'-fluoro group and subsequent phosphitylation. The isobutyryl group is a common protecting group for the exocyclic amine of guanine.[7]

Solid-Phase RNA Synthesis Workflow

The solid-phase synthesis of this compound modified RNA follows the standard cycle of phosphoramidite chemistry, performed on an automated DNA/RNA synthesizer. The process begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[5][6] Each subsequent nucleotide is added in a four-step cycle: deblocking, coupling, capping, and oxidation.[1]

G cluster_workflow Solid-Phase Synthesis Workflow start Start with CPG Solid Support deblocking 1. Deblocking (Detritylation) Removal of 5'-DMT group start->deblocking coupling 2. Coupling Addition of this compound Phosphoramidite deblocking->coupling capping 3. Capping Acetylation of unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Conversion of phosphite (B83602) to phosphate capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage from Solid Support repeat->cleavage Final Nucleotide deprotection Deprotection of Protecting Groups cleavage->deprotection purification Purification of Modified RNA deprotection->purification end Final this compound Modified RNA purification->end G cluster_pathway Modulation of Splicing by 2'-F Modified ASO ASO 2'-F Modified Antisense Oligonucleotide (ASO) duplex ASO:pre-mRNA Heteroduplex ASO->duplex pre_mRNA pre-mRNA Target pre_mRNA->duplex ILF2_3 ILF2/3 Complex duplex->ILF2_3 Recruits splicing_modulation Modulation of Alternative Splicing ILF2_3->splicing_modulation Leads to

References

Application Note: Quality Control and Analysis of 2'-Fluoro-isobutyryl-Guanosine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotide therapeutics are a rapidly growing class of drugs, offering targeted treatments for a variety of diseases. Chemical modifications to the sugar-phosphate backbone or nucleobases are common strategies to enhance their therapeutic properties, such as nuclease resistance and binding affinity.[1][2] The 2'-fluoro (2'-F) modification, in particular, has been shown to increase the thermal stability of duplexes with target RNA and provide a degree of nuclease resistance.[2]

This application note provides a comprehensive overview of the quality control (QC) and analytical strategies for oligonucleotides containing 2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G). During synthesis, the isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433) and must be removed during the final deprotection step. Therefore, QC analysis must confirm the identity and purity of the final 2'-F-G containing oligonucleotide and ensure the complete removal of all protecting groups.

This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of modified oligonucleotides.

Critical Quality Attributes (CQAs)

Ensuring the safety and efficacy of oligonucleotide therapeutics requires rigorous monitoring of their critical quality attributes. For 2'-F-G containing oligos, these attributes include identity, purity, and the integrity of the chemical modifications.

Quality Attribute Parameter Analytical Technique(s) Acceptance Criteria
Identity Molecular WeightMass Spectrometry (LC-MS, MALDI-TOF)Measured mass must match the theoretical mass of the full-length 2'-F-G oligo.
Sequence ConfirmationTandem Mass Spectrometry (MS/MS)Fragment ions must be consistent with the expected oligonucleotide sequence.
Purity Product PurityHPLC (IEX, IP-RP), Capillary Gel Electrophoresis (CGE)Main peak should be ≥ specified percentage (e.g., >85% for many applications).[3]
Impurity ProfileHPLC, LC-MSIdentification and quantification of synthesis-related impurities.
Impurities Synthesis FailuresLC-MS, HPLC, CGEQuantification of shortmers (n-1, n-2) and longmers (n+1).
Protecting Group RemnantsLC-MSAbsence of masses corresponding to residual protecting groups (e.g., isobutyryl on G, +70 Da).[4]
Chemical ModificationsLC-MSConfirmation of the presence and location of the 2'-F modification.

Overall Quality Control Workflow

The QC process for synthetic oligonucleotides is a multi-step procedure that begins with raw material testing and continues through to the final product release. The workflow ensures that the final product meets all predefined specifications for identity, purity, and quality.

cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_qc Quality Control Analysis Synthesis Solid-Phase Synthesis (this compound Incorporation) Cleavage Cleavage & Deprotection (Removal of iBu group) Synthesis->Cleavage Purification Crude Oligo Purification (e.g., HPLC or Cartridge) Cleavage->Purification Identity Identity Confirmation (LC-MS) Purification->Identity Purified Oligo Purity Purity & Impurity Profiling (HPLC, CGE, LC-MS) Purification->Purity Purified Oligo FinalProduct Final Product Release Identity->FinalProduct QC Passed Purity->FinalProduct QC Passed

Caption: High-level workflow for the synthesis and quality control of 2'-F-G oligos.

Analytical Methods and Protocols

A combination of chromatographic and mass spectrometric techniques is essential for the comprehensive characterization of modified oligonucleotides.[5]

Purity and Impurity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing oligonucleotide purity and resolving synthesis-related impurities.[6] Both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC are commonly used.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates oligonucleotides based on hydrophobicity, offering excellent resolution for a wide range of lengths. It is compatible with mass spectrometry when volatile buffers are used.[7]

  • Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the negative charge of the phosphate (B84403) backbone. It is particularly effective for resolving truncated sequences (shortmers) and oligonucleotides with significant secondary structures.

The following diagram illustrates a typical analytical workflow combining these techniques for comprehensive analysis.

cluster_hplc Chromatographic Separation cluster_detection Detection & Analysis Sample Purified 2'-F-G Oligo Sample IP_RP_HPLC IP-RP-HPLC (Purity, Hydrophobic Impurities) Sample->IP_RP_HPLC AEX_HPLC AEX-HPLC (Shortmers, Charged Variants) Sample->AEX_HPLC UV_Detector UV Detection (260 nm) (Quantification, Purity %) IP_RP_HPLC->UV_Detector MS_Detector Mass Spectrometry (Identity, Impurity ID) IP_RP_HPLC->MS_Detector LC-MS AEX_HPLC->UV_Detector Report Final QC Report UV_Detector->Report MS_Detector->Report Start Observed Mass (M_obs) from LC-MS Decision1 ΔM = M_obs - M_theoretical Start->Decision1 Impurity_n_minus_1 Impurity: n-1 Shortmer (ΔM ≈ -300 Da) Decision1->Impurity_n_minus_1 ΔM ≈ -300s Impurity_n_plus_1 Impurity: n+1 Longmer (ΔM ≈ +300 Da) Decision1->Impurity_n_plus_1 ΔM ≈ +300s Impurity_iBu Impurity: Residual iBu Group (ΔM = +70 Da) Decision1->Impurity_iBu ΔM ≈ +70 Impurity_DMT Impurity: Residual DMT Group (ΔM = +302 Da) Decision1->Impurity_DMT ΔM ≈ +302 Other Other Modification or Adduct Decision1->Other Other ΔM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-F-iBu-G Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-F-iBu-G phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of oligonucleotides containing this compound.

Q1: What are the recommended storage and handling conditions for this compound phosphoramidite?

A1: Proper storage and handling are critical to maintain the quality and reactivity of the phosphoramidite. Solid this compound phosphoramidite should be stored in a freezer at a temperature between -10°C and -30°C.[1] Once dissolved in anhydrous acetonitrile (B52724), the amidite solution is stable for 2-3 days when stored under an inert atmosphere (e.g., argon) and protected from moisture.[1] To prevent degradation, it is crucial to use anhydrous solvents and maintain a dry environment during handling and on the synthesizer.[2]

Q2: I am observing low coupling efficiency with this compound phosphoramidite. What are the potential causes and how can I troubleshoot this issue?

A2: Low coupling efficiency is a common problem in oligonucleotide synthesis and can be attributed to several factors, especially when working with modified phosphoramidites.

  • Moisture: This is the most frequent cause of low coupling efficiency. Water can hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[2]

    • Solution: Ensure all reagents, especially the acetonitrile used for dissolving the phosphoramidite and for washing steps, are anhydrous. Use fresh, high-quality solvents and consider installing or replacing in-line driers on your synthesizer.

  • Activator Issues: The choice and concentration of the activator are crucial for efficient coupling.

    • Solution: For 2'-fluoro modified phosphoramidites, activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended.[3][4] Ensure the activator solution is fresh and at the correct concentration as specified by your synthesis protocol.

  • Suboptimal Coupling Time: Modified phosphoramidites, due to their steric bulk, may require longer coupling times compared to standard DNA or RNA phosphoramidites.[]

    • Solution: A coupling time of 3 minutes is specifically recommended for this compound phosphoramidite.[1] However, depending on the sequence context and the specific synthesizer, you may need to optimize this time. Extending the coupling time to 5-10 minutes is a common strategy for modified amidites.[3]

  • Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or prolonged exposure to ambient conditions.

    • Solution: Use fresh phosphoramidite from a properly stored container. If degradation is suspected, the purity of the amidite can be checked using ³¹P NMR spectroscopy.[6][7]

Q3: What are the expected side reactions when using this compound phosphoramidite, and how can they be minimized?

A3: While specific side reactions for this compound are not extensively documented in publicly available literature, general side reactions in oligonucleotide synthesis can be exacerbated with modified amidites.

  • Formation of (n-1) Deletion Mutants: This occurs due to incomplete capping of unreacted 5'-hydroxyl groups in the preceding cycle.

    • Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and effective. For challenging sequences, a double capping step can be implemented.

  • Guanosine-related Side Reactions: Guanosine (B1672433) phosphoramidites can be susceptible to specific side reactions. For instance, the N2-isobutyryl protecting group on guanine (B1146940) is one of the more difficult to remove during deprotection, and incomplete removal can lead to modified oligonucleotides.[]

    • Solution: Adhere strictly to the recommended deprotection conditions. For this compound, this involves using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for 2 hours at room temperature.[1] Avoid heating during deprotection with AMA, as this can lead to degradation.[1]

  • Oxidation of Guanosine: The guanine base is susceptible to oxidation, which can occur during synthesis or workup.

    • Solution: Use fresh, high-quality oxidation solution (e.g., iodine/water/pyridine). Minimize the exposure of the oligonucleotide to air and oxidative conditions during post-synthesis processing.

Q4: What is the optimal deprotection protocol for oligonucleotides containing this compound?

A4: The recommended deprotection procedure for oligonucleotides synthesized with this compound phosphoramidite is treatment with a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) for 2 hours at room temperature.[1] It is critical to avoid heating the oligonucleotide in AMA, as this can cause degradation of the 2'-fluoro nucleotides.[1] While deprotection of 2'-F-RNA is generally similar to that of DNA,[9][10] the specific recommendations for this modified guanosine amidite should be followed for optimal results.

Q5: Which purification method is best for oligonucleotides containing this compound?

A5: Standard cartridge purification or reverse-phase high-performance liquid chromatography (RP-HPLC) are generally suitable for purifying oligonucleotides containing this compound.[1] The choice between these methods depends on the required purity and the length of the oligonucleotide.

  • Cartridge Purification: This method is faster and suitable for applications where high purity is not essential, such as for some PCR primers.

  • RP-HPLC: This method provides higher purity and is recommended for more demanding applications like in vivo studies or when analyzing potential side products. For oligonucleotides with modifications, RP-HPLC is often the preferred method.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of oligonucleotides using this compound phosphoramidite.

Table 1: Recommended Synthesis Cycle Parameters for this compound Phosphoramidite

ParameterRecommendationRationale
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrileStandard concentration for efficient coupling.
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI)ETT and DCI are effective activators for modified phosphoramidites.[3][4]
Coupling Time 3 minutesRecommended for this compound phosphoramidite.[1] May be extended to 5-10 minutes for optimization.[3]
Capping Standard (Acetic Anhydride/NMI)To block unreacted 5'-hydroxyl groups and prevent (n-1) sequences.
Oxidation Standard (Iodine/Water/Pyridine)To stabilize the newly formed phosphite (B83602) triester linkage.

Table 2: Expected Yields Based on Average Coupling Efficiency

Average Coupling Efficiency per StepTheoretical Yield of Full-Length 20-mer (%)Theoretical Yield of Full-Length 50-mer (%)
99.5%90.978.2
99.0%82.661.0
98.5%75.046.8
98.0%67.936.4

Note: Actual yields will be lower due to losses during deprotection and purification.[12][13]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing this compound

This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution, and acetonitrile for washing) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the solid support-bound growing oligonucleotide chain using a 3% trichloroacetic acid (TCA) solution in dichloromethane.

    • Coupling: Deliver the this compound phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for 3 minutes.

    • Capping: Treat the support with capping solutions (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) to acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate (B84403) triester using an iodine solution.

    • Washing: Thoroughly wash the support with acetonitrile after each step.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: If a "DMT-off" product is desired, perform a final deblocking step to remove the DMT group from the 5'-terminus. For "DMT-on" purification, this step is omitted.

Protocol 2: Deprotection and Cleavage

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of fresh aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Seal the vial tightly and allow it to stand at room temperature for 2 hours. Do not heat.

  • After 2 hours, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Protocol 3: RP-HPLC Purification of the Oligonucleotide

  • Sample Preparation: Re-dissolve the dried oligonucleotide in an appropriate volume of sterile, nuclease-free water.

  • HPLC System: Use a reverse-phase C18 or C8 column.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: Desalt the collected fraction using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge) to remove the TEAA buffer salts.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain a dry, purified product.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing prep Reagent Preparation deblock Deblocking (DMT Removal) prep->deblock couple Coupling (3 min) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Next Cycle cleave_deprotect Cleavage & Deprotection (AMA, 2h, RT) oxidize->cleave_deprotect Final Cycle dry1 Drying cleave_deprotect->dry1 purify RP-HPLC Purification dry1->purify desalt Desalting purify->desalt dry2 Final Drying desalt->dry2 final_product final_product dry2->final_product Purified Oligonucleotide

Caption: Experimental workflow for the synthesis of an oligonucleotide containing this compound.

troubleshooting_low_coupling start Low Coupling Efficiency with this compound q1 Are all reagents (ACN, Activator) anhydrous and fresh? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the coupling time set to at least 3 minutes? yes1->q2 sol1 Replace with fresh, anhydrous reagents. Check synthesizer driers. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the phosphoramidite within its shelf life and properly stored? yes2->q3 sol2 Increase coupling time to 3-5 minutes. no2->sol2 yes3 Yes q3->yes3 no3 No q3->no3 q4 Consider optimizing activator (e.g., switch to DCI) or perform double coupling. yes3->q4 sol3 Use a fresh vial of phosphoramidite. no3->sol3

Caption: Troubleshooting decision tree for low coupling efficiency with this compound phosphoramidite.

References

Technical Support Center: Optimizing Coupling Efficiency of 2'-F-iBu-G Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 2'-Fluoro-N2-isobutyryl-Guanosine (2'-F-iBu-G) CE Phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound amidite and what are its primary applications?

A1: this compound amidite is a chemically modified phosphoramidite used in solid-phase oligonucleotide synthesis. It incorporates a fluorine atom at the 2' position of the ribose sugar and an isobutyryl (iBu) protecting group on the exocyclic amine of guanine (B1146940). The 2'-fluoro modification confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics make it a valuable building block for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs, as well as for various diagnostic and research applications.

Q2: What is the role of the isobutyryl (iBu) protecting group on the guanine base?

A2: The isobutyryl (iBu) group protects the exocyclic N2-amino group of guanine during oligonucleotide synthesis.[1] This prevents unwanted side reactions at this position during the phosphoramidite coupling and subsequent steps of the synthesis cycle. The iBu group is a commonly used protecting group for guanine and is removed during the final deprotection step.[1]

Q3: What is the recommended deprotection procedure for oligonucleotides containing this compound?

A3: For oligonucleotides containing this compound, a recommended deprotection method is using a mixture of 30% Ammonium Hydroxide and 40% Methylamine (1:1, AMA) for 2 hours at room temperature. It is crucial to avoid heating during deprotection, as this can lead to degradation of the 2'-Fluoro nucleotides. For other nucleoside incorporations in the sequence, it is advisable to use "fast" or "ultra-fast" deprotection amidites.

Q4: How should this compound amidite be stored?

A4: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored in a freezer at or below -20°C in a tightly sealed container. Once dissolved in anhydrous acetonitrile (B52724), the solution is typically stable for 2-3 days when stored under anhydrous conditions.

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound Amidite

Low coupling efficiency is a common issue in oligonucleotide synthesis, and it can be exacerbated by the use of modified phosphoramidites like this compound. The steric hindrance from the 2'-fluoro group and the nature of the guanine base can contribute to slower coupling kinetics. Below is a systematic guide to troubleshoot and optimize the coupling efficiency.

1. Verify Reagent Quality and Handling:

  • Moisture Contamination: Guanine phosphoramidites are notoriously sensitive to moisture, which can lead to the formation of phosphonate (B1237965) byproducts and precipitation, causing clogged lines.[2]

    • Solution: Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolving the amidite and for all other reagents on the synthesizer. Ensure that the argon or helium supply is passed through a drying filter. Handle the amidite bottle under an inert atmosphere (e.g., in a glove box or using a dry nitrogen/argon line) to prevent exposure to ambient humidity.

  • Amidite Degradation: Improper storage or expired reagents will lead to poor coupling.

    • Solution: Store the amidite at -20°C and protect it from light. Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared amidite solutions for synthesis.

2. Optimize Synthesis Cycle Parameters:

  • Insufficient Coupling Time: The steric bulk of the 2'-fluoro modification can slow down the coupling reaction compared to standard DNA or RNA amidites.

    • Solution: Increase the coupling time for the this compound amidite. While standard coupling times are typically 2-3 minutes, extending the coupling time to 5-10 minutes can significantly improve efficiency. It is recommended to perform a time-course experiment to determine the optimal coupling time for your specific sequence and synthesizer.

  • Suboptimal Activator: The choice and concentration of the activator are critical for efficient phosphoramidite coupling.

    • Solution: While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance the coupling efficiency of sterically hindered amidites.[3] Consider using a higher concentration of the activator or switching to a more reactive one.

3. Address Potential Instrument and Column Issues:

  • Fluidics Problems: Inconsistent reagent delivery due to blocked lines or malfunctioning valves can lead to low coupling efficiency.

    • Solution: Perform regular maintenance on your DNA synthesizer. Check for any signs of leaks or blockages in the fluid delivery system. If you suspect a clog in the guanine line, flush it thoroughly with anhydrous acetonitrile.

  • Solid Support Issues: Overloading the solid support or using a support with inappropriate pore size can hinder reagent access to the growing oligonucleotide chain, especially for longer sequences.

    • Solution: Ensure that the loading of the first nucleoside on the solid support is within the manufacturer's recommended range. For longer oligonucleotides, consider using a support with a larger pore size.

Data Presentation

The following tables provide illustrative data on the expected coupling efficiencies of this compound amidite under various conditions. This data is based on general trends observed for modified phosphoramidites and should be used as a guide for optimization. Actual results may vary depending on the specific oligonucleotide sequence, synthesizer, and other experimental conditions.

Table 1: Effect of Coupling Time on Coupling Efficiency of this compound Amidite

Coupling Time (minutes)ActivatorIllustrative Coupling Efficiency (%)
20.25 M ETT95.0 - 96.5
50.25 M ETT97.0 - 98.5
100.25 M ETT98.0 - 99.0
150.25 M ETT> 98.5

Table 2: Effect of Activator on Coupling Efficiency of this compound Amidite

ActivatorConcentration (M)Coupling Time (minutes)Illustrative Coupling Efficiency (%)
1H-Tetrazole0.45596.0 - 97.5
5-Ethylthio-1H-tetrazole (ETT)0.25597.0 - 98.5
4,5-Dicyanoimidazole (DCI)0.50597.5 - 99.0

Experimental Protocols

Protocol 1: Standard Protocol for Incorporation of this compound Amidite

  • Amidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.

  • Synthesizer Setup: Ensure the DNA synthesizer is properly primed with fresh, anhydrous reagents.

  • Synthesis Cycle:

    • Deblocking: Use a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: Deliver the this compound amidite solution and activator (e.g., 0.25 M ETT in acetonitrile) to the synthesis column. Use a coupling time of 5-10 minutes.

    • Capping: Use standard capping reagents to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Use a standard oxidizing solution (e.g., iodine/water/pyridine) to convert the phosphite (B83602) triester to a phosphate (B84403) triester.

  • Cleavage and Deprotection: After completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect using AMA (Ammonium Hydroxide/Methylamine 1:1) at room temperature for 2 hours.

  • Purification: Purify the oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 2: Protocol for Optimizing Coupling Time

  • Synthesize a Test Sequence: Synthesize a short, test oligonucleotide (e.g., a 10-mer) containing a single incorporation of the this compound amidite.

  • Vary Coupling Time: Program the synthesizer to use different coupling times for the this compound amidite incorporation (e.g., 2, 5, 10, and 15 minutes) while keeping all other synthesis parameters constant.

  • Analyze the Crude Product: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude product from each synthesis by HPLC and/or mass spectrometry.

  • Determine Optimal Time: Compare the chromatograms and mass spectra to determine the coupling time that yields the highest percentage of the full-length product and the lowest amount of (n-1) shortmer resulting from the failed coupling of the modified amidite.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of this compound reagent_quality Verify Reagent Quality and Handling start->reagent_quality synthesis_parameters Optimize Synthesis Cycle Parameters start->synthesis_parameters instrument_issues Check Instrument and Column start->instrument_issues sub1_1 Check for Moisture Contamination reagent_quality->sub1_1 Issue sub1_2 Check for Amidite Degradation reagent_quality->sub1_2 Issue sub2_1 Insufficient Coupling Time synthesis_parameters->sub2_1 Issue sub2_2 Suboptimal Activator synthesis_parameters->sub2_2 Issue sub3_1 Fluidics Problems instrument_issues->sub3_1 Issue sub3_2 Solid Support Issues instrument_issues->sub3_2 Issue solution Improved Coupling Efficiency sub1_1->solution Resolution: Use Anhydrous Reagents sub1_2->solution Resolution: Use Fresh Amidite sub2_1->solution Resolution: Increase Coupling Time sub2_2->solution Resolution: Use Stronger Activator sub3_1->solution Resolution: Perform Synthesizer Maintenance sub3_2->solution Resolution: Check Support Loading/Pore Size

Caption: Troubleshooting workflow for low coupling efficiency.

Phosphoramidite_Coupling_Cycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add this compound Amidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Start Next Cycle oxidation->next_cycle

Caption: Standard phosphoramidite synthesis cycle.

References

Troubleshooting poor yield in 2'-F-iBu-G oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering poor yields during the synthesis of oligonucleotides containing 2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G).

Frequently Asked Questions (FAQs)

Q1: What makes this compound phosphoramidite (B1245037) synthesis different from standard DNA/RNA synthesis?

A: The 2'-Fluoro modification provides desirable properties like increased nuclease resistance and higher binding affinity to RNA targets.[1] However, the electron-withdrawing nature of fluorine can slightly alter the reactivity of the phosphoramidite. The isobutyryl (iBu) protecting group on the guanosine (B1672433) base is relatively labile and requires careful selection of deprotection conditions to avoid side reactions or incomplete removal.[2]

Q2: What is a typical coupling efficiency I should expect for this compound phosphoramidites?

A: While standard DNA phosphoramidites can achieve coupling efficiencies greater than 99%, modified phosphoramidites may exhibit slightly lower efficiencies.[3][4] It is not unusual for a modified reagent to have a coupling efficiency as low as 90-95%.[5][6] Consistently achieving >98% is considered excellent for modified oligonucleotides and is crucial for synthesizing long sequences.[7]

Q3: Can I use standard deprotection conditions for an oligonucleotide containing this compound?

A: Not always. The iBu protecting group on guanine (B1146940) is more labile than the commonly used benzoyl (Bz) group. Standard deprotection with ammonium (B1175870) hydroxide (B78521) is generally effective, but the conditions (time, temperature) may need to be optimized.[8][9] For oligos with other sensitive modifications, milder deprotection strategies, such as using AMA (Ammonium Hydroxide/Methylamine), might be necessary, though compatibility must be verified.[9][10]

Troubleshooting Guide for Poor Yield

This guide addresses specific issues that can lead to poor synthesis yields in a question-and-answer format.

Issue 1: Overall crude yield is significantly lower than expected.

Question: My final crude yield, measured by OD260, is very low. What are the most common causes?

Answer: Low crude yield is often traced back to suboptimal conditions during the synthesis cycle. The primary culprits are poor coupling efficiency and issues with reagents or the synthesizer.

Initial Checks:

  • Moisture Contamination: The presence of water is a primary cause of low coupling efficiency.[7][11] Ensure that all reagents, especially the acetonitrile (B52724) (ACN) wash solvent and phosphoramidite diluent, are anhydrous (<30 ppm water).[11] Consider installing an in-line drying filter for the argon or helium gas.[11]

  • Reagent Quality: Verify that the this compound phosphoramidite and all other synthesis reagents (activator, capping reagents, oxidizer) are fresh, have been stored correctly, and were handled under anhydrous conditions.[7] Phosphoramidites are sensitive to frequent freeze-thaw cycles and exposure to air.[12]

  • Activator Potency: The activator (e.g., Tetrazole, DCI, ETT) is critical for the coupling reaction.[12][13] If it is old or has been exposed to moisture, its effectiveness will be compromised. Prepare fresh activator solutions regularly.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor synthesis yield.

G cluster_0 Troubleshooting Poor Oligonucleotide Yield cluster_1 Analysis & Diagnosis cluster_2 Solutions start Observation: Poor Final Yield check_reagents Step 1: Verify Reagents & Synthesizer - Anhydrous solvents? - Fresh phosphoramidites/activator? - Synthesizer fluidics check? start->check_reagents analyze_crude Step 2: Analyze Crude Product (HPLC / Mass Spectrometry) check_reagents->analyze_crude If problem persists diagnosis Interpret MS & HPLC Data analyze_crude->diagnosis low_coupling Diagnosis: Low Coupling Efficiency (High n-1 peak) diagnosis->low_coupling n-1 is major impurity deprotection_issue Diagnosis: Deprotection Failure (Mass adducts corresponding to protecting groups) diagnosis->deprotection_issue Mass higher than expected side_reactions Diagnosis: Side Reactions (Unexpected mass peaks, broad HPLC profile) diagnosis->side_reactions Other impurities observed solution_coupling Solution: - Increase coupling time - Use fresh, anhydrous reagents - Check activator concentration low_coupling->solution_coupling solution_deprotection Solution: - Increase deprotection time/temp - Use alternative deprotection scheme (e.g., AMA) - Verify deprotection reagent quality deprotection_issue->solution_deprotection solution_side_reactions Solution: - Optimize deprotection conditions - For depurination, use milder deblocking acid (e.g., DCA) side_reactions->solution_side_reactions

Caption: A logical workflow for diagnosing and solving poor yield in oligonucleotide synthesis.

Issue 2: Analytical HPLC shows a significant n-1 peak.

Question: My primary impurity is the n-1 species. What does this indicate?

Answer: A prominent n-1 peak is a direct result of incomplete coupling at one or more steps during the synthesis.[7] The unreacted 5'-hydroxyl group gets capped, leading to a truncated sequence that is one nucleotide shorter than the desired product.

Solutions:

  • Optimize Coupling Time: Modified phosphoramidites, like this compound, can be more sterically hindered and may require a longer coupling time than standard A, C, G, or T monomers. Try increasing the coupling time for the this compound amidite.

  • Check Reagent Delivery: Ensure the synthesizer is delivering the correct volumes of phosphoramidite and activator to the column. Clogged lines or faulty valves can lead to inefficient reagent delivery and failed couplings.

  • Inefficient Capping: While less common, if the capping step is inefficient, the unreacted 5'-hydroxyl group can react in the subsequent cycle, leading to a deletion (n-1) impurity that is not capped. Ensure capping reagents are fresh.[7]

Issue 3: Mass spectrometry shows masses higher than the expected product mass.

Question: My mass spectrum shows the expected product, but also significant peaks corresponding to the mass of the oligo plus protecting groups. What happened?

Answer: This is a clear indication of incomplete deprotection. The iBu group on guanine, the cyanoethyl groups on the phosphate (B84403) backbone, or other base-protecting groups have not been fully removed.[2]

Solutions:

  • Extend Deprotection: The removal of the iBu group from guanine can sometimes be the rate-limiting step in deprotection.[9] Increasing the deprotection time or temperature can often resolve this issue.

  • Verify Deprotection Reagents: Ensure the ammonium hydroxide or other deprotection solution is fresh and at the correct concentration. Reagents can degrade over time, losing their efficacy.[5]

  • Consider Alternative Reagents: If standard deprotection is insufficient, consider using a stronger reagent cocktail like AMA (a mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine), provided it is compatible with all modifications on your oligonucleotide.[9][10]

Quantitative Data and Synthesis Parameters

The following table provides typical starting parameters for oligonucleotide synthesis that can be optimized for this compound.

ParameterStandard DNARecommended for this compoundRationale / Comment
Phosphoramidite Conc. 0.08 - 0.1 M0.1 - 0.15 MHigher concentration can help drive the reaction forward for less reactive amidites.
Activator 0.25 M DCI or 0.45 M Tetrazole0.25 M DCI or 0.5 M ETTETT (Ethylthiotetrazole) is often recommended for more sterically hindered amidites.[12]
Coupling Time 60 - 120 seconds180 - 300 secondsIncreased time may be necessary to achieve high coupling efficiency with modified bases.[7]
Deblocking Reagent 3% Trichloroacetic Acid (TCA)3% TCA or 3% Dichloroacetic Acid (DCA)For long oligos or sequences prone to depurination (G-rich), milder DCA can reduce acid-induced side reactions.[11]
Deprotection (Cleavage) NH₄OH, 55 °CNH₄OH, 55-65 °CEnsure complete removal of the iBu group. Time and temperature are key variables.[8]
Deprotection Time 8 - 12 hours12 - 17 hoursExtended time ensures the complete removal of all base protecting groups.[9]
Experimental Protocols

Protocol 1: Anion-Exchange HPLC Analysis of Crude Oligonucleotide

This method is excellent for resolving the full-length product from shorter failure sequences (n-1, n-2, etc.).

  • Sample Preparation: Take an aliquot of the crude, deprotected oligonucleotide solution. Dilute it in a salt-free mobile phase (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of approximately 0.2-0.5 OD₂₆₀ units/100 µL.

  • Column: Use a suitable anion-exchange column (e.g., Dionex DNAPac series).

  • Mobile Phase:

    • Buffer A: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5

    • Buffer B: 10 mM Tris-HCl, 1 mM EDTA, 1.0 M NaCl, pH 7.5

  • Gradient: Run a linear gradient from approximately 15% to 65% Buffer B over 30-45 minutes. The exact gradient will depend on the length of the oligonucleotide.

  • Detection: Monitor absorbance at 260 nm.

  • Analysis: The full-length product will be the last major peak to elute. Peaks eluting earlier are typically shorter failure sequences. Quantify the peak areas to estimate the purity and relative amount of n-1 species.

Protocol 2: LC-MS Analysis for Mass Verification

This protocol is used to confirm the molecular weight of the synthesized oligonucleotide and identify any modifications or deprotection failures.

  • Sample Preparation: Desalt a small aliquot of the crude deprotected oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation, size-exclusion cartridge). Resuspend the desalted oligo in an MS-compatible buffer (e.g., 10 mM triethylammonium (B8662869) acetate (B1210297) or ammonium acetate).

  • LC System: Use a reverse-phase column suitable for oligonucleotides (e.g., C18).

  • Mobile Phase:

    • Buffer A: 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in water.

    • Buffer B: Methanol.

  • Gradient: Run a shallow gradient to elute the oligonucleotide from the column into the mass spectrometer.

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in negative ion mode.

  • Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide. Compare this experimental mass to the theoretical mass. Look for additional peaks that may correspond to incomplete deprotection (+55 Da for Bz, +71 Da for iBu) or other adducts.[8]

References

Technical Support Center: Minimizing Immune Response to 2'-F-iBu-G Modified RNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modified RNAs. The focus is on understanding and mitigating innate immune responses during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary innate immune pathways activated by synthetic RNAs?

A: Synthetic RNAs, including modified variants, can be recognized as foreign by the host's innate immune system through Pattern Recognition Receptors (PRRs).[1][2] The two main pathways involved are:

  • Toll-Like Receptors (TLRs): Located in endosomes, TLR3 recognizes double-stranded RNA (dsRNA), while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly those rich in guanosine (B1672433) and uridine.[3][4][5][6] Activation of these TLRs leads to the production of pro-inflammatory cytokines.[5][7]

  • RIG-I-Like Receptors (RLRs): These are cytosolic sensors, including RIG-I and MDA5, that detect viral RNA intermediates.[3][8] RIG-I is particularly sensitive to RNAs with an uncapped 5'-triphosphate (5'ppp) group and short dsRNA regions, triggering a potent type I interferon (IFN) response.[4][8][9]

Innate_Immune_Sensing Innate Immune Sensing of Synthetic RNA cluster_extra Extracellular/Endosomal Space cluster_cyto Cytoplasm cluster_endo Endosome cluster_rigi cluster_tlr_signal cluster_downstream RNA_LNP RNA in Delivery Vehicle RNA_Cytosol Cytosolic RNA (e.g., uncapped 5'ppp) RNA_LNP->RNA_Cytosol Endosomal Escape RNA_Endo ssRNA/dsRNA RNA_LNP->RNA_Endo Endocytosis RIGI RIG-I / MDA5 RNA_Cytosol->RIGI dsRNA_Impurity dsRNA Impurity dsRNA_Impurity->RIGI TLR3 TLR3 MyD88_TRIF MyD88 / TRIF TLR3->MyD88_TRIF TLR78 TLR7/8 TLR78->MyD88_TRIF RNA_Endo->TLR3 dsRNA RNA_Endo->TLR78 ssRNA MAVS MAVS RIGI->MAVS NFkB NF-κB Activation MAVS->NFkB IRF37 IRF3/7 Activation MAVS->IRF37 MyD88_TRIF->NFkB MyD88_TRIF->IRF37 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) IRF37->Interferons Troubleshooting_Workflow Troubleshooting Workflow for RNA Immunogenicity cluster_solutions_rigi Solutions for RIG-I cluster_solutions_tlr Solutions for TLRs start High Immune Response Observed with this compound RNA q_cytokine What is the cytokine profile? start->q_cytokine isg_path Primarily Type I IFN (IFN-β, ISGs) q_cytokine->isg_path proinflam_path Primarily Pro-inflammatory (TNF-α, IL-6) q_cytokine->proinflam_path cause_rigi Likely Cause: RIG-I Activation isg_path->cause_rigi cause_tlr Likely Cause: TLR Activation proinflam_path->cause_tlr sol_cap 1. Ensure Efficient 5' Capping (Cap 1) cause_rigi->sol_cap sol_purify_tlr 1. Rigorous HPLC / Cellulose Purification cause_tlr->sol_purify_tlr sol_purify_rigi 2. HPLC / Cellulose Purification (remove dsRNA) sol_cap->sol_purify_rigi sol_phosphatase 3. Consider Phosphatase Treatment sol_purify_rigi->sol_phosphatase end_node Re-evaluate Immune Response sol_phosphatase->end_node sol_sequence 2. Optimize Sequence (remove U/GU-rich motifs) sol_purify_tlr->sol_sequence sol_mods 3. Incorporate m1Ψ or other modifications sol_sequence->sol_mods sol_mods->end_node

References

Technical Support Center: Enhancing the In Vivo Stability of 2'-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific oligonucleotide modification "2'-F-iBu-G" (2'-Fluoro-isobutyl-Guanosine) does not correspond to a standard or publicly documented chemical entity in the scientific literature. Therefore, this technical support center provides guidance on improving the in vivo stability of oligonucleotides with related and well-characterized modifications, namely 2'-Fluoro (2'-F) and 2'-alkoxy/alkyl modifications, which share key chemical features with the requested structure. The principles and protocols outlined here are broadly applicable to researchers working with novel oligonucleotide chemistries.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo use of 2'-modified oligonucleotides.

Problem Potential Cause Recommended Solution
Rapid degradation in plasma/serum Insufficient nuclease resistance.- Incorporate phosphorothioate (B77711) (PS) linkages: PS backbones are highly resistant to nuclease degradation. A full PS backbone or a mixed PS/PO backbone can significantly enhance stability.[1][2] - Optimize 2'-modification density: Ensure a sufficient number of 2'-modified nucleotides are incorporated, particularly at the 5' and 3' ends, which are susceptible to exonucleases. - Consider alternative 2'-modifications: 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA) modifications offer superior nuclease resistance compared to 2'-O-Methyl (2'-OMe) or 2'-F in some contexts.[1][3][4]
Low cellular uptake High negative charge and hydrophilicity. Inefficient endocytosis.- Lipophilic conjugation: Conjugate the oligonucleotide to molecules like cholesterol or long-chain fatty acids to improve membrane interaction and cellular uptake. - Cell-penetrating peptide (CPP) conjugation: Attach CPPs (e.g., Tat, Penetratin) to facilitate entry into cells. - Formulate with lipid nanoparticles (LNPs): Encapsulating the oligonucleotide in LNPs can dramatically improve cellular delivery and protect from degradation.[5][6]
Observed in vivo toxicity (e.g., hepatotoxicity, immunostimulation) Off-target effects due to non-specific protein binding. Immunostimulation by certain sequence motifs (e.g., CpG). Accumulation in non-target tissues like the kidney and liver.[7][8]- Sequence optimization: Screen for sequences with minimal off-target hybridization potential using bioinformatics tools. Avoid or modify immunostimulatory motifs. - Chemistry optimization: 2'-F modifications have been linked to increased protein binding and potential toxicity in some contexts.[4] Consider reducing the density of 2'-F modifications or using alternative chemistries like 2'-MOE. - Dose reduction: Optimize the dose to the minimum effective level to reduce toxicity. - Targeted delivery: Utilize ligand-conjugated oligonucleotides (e.g., GalNAc for liver targeting) to concentrate the therapeutic in the desired tissue and reduce systemic exposure.
Poor target engagement/efficacy Suboptimal binding affinity to the target RNA. Inaccessibility of the target site. Rapid clearance from the target tissue.- Increase binding affinity: Incorporate high-affinity modifications like LNA or cEt in the "wings" of a gapmer ASO. 2'-F modifications also increase binding affinity. - Target site screening: Empirically test multiple oligonucleotides targeting different regions of the RNA to identify the most accessible and effective sites. - Enhance tissue retention: Modifications that increase protein binding (like PS) can prolong tissue half-life.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2'-modified oligonucleotides in vivo?

A1: The primary degradation pathway for oligonucleotides in vivo is enzymatic cleavage by nucleases. Endonucleases cleave within the oligonucleotide sequence, while exonucleases digest from the 3' and 5' ends. The introduction of nuclease-resistant modifications, such as a phosphorothioate (PS) backbone and 2'-modifications on the ribose sugar, is the most effective strategy to prevent this degradation.[1]

Q2: How do 2'-Fluoro and 2'-alkoxy modifications improve oligonucleotide stability?

A2: 2'-modifications enhance stability through several mechanisms:

  • Steric Hindrance: The presence of a group at the 2'-position sterically hinders the approach of nuclease enzymes.

  • Sugar Pucker Conformation: These modifications lock the ribose sugar into a C3'-endo (A-form) conformation, which is less recognized by many nucleases that prefer the B-form conformation of DNA. This A-form geometry also increases the binding affinity to target RNA.[3]

  • Increased Hydrophobicity: Larger alkyl groups at the 2'-position can increase hydrophobicity, which can influence protein binding and biodistribution.

Q3: Can the isobutyryl group on a guanosine (B1672433) base affect stability?

A3: While information on a this compound is unavailable, modifications to the nucleobase itself can impact stability. The isobutyryl group is often used as a protecting group for the exocyclic amine of guanine (B1146940) during oligonucleotide synthesis.[9] If it were to remain in the final product, its lability would be a concern. For instance, the N2-isobutyryl group on 8-fluoro-2'-deoxyguanosine was found to be unstable under the basic conditions used for oligonucleotide deprotection, leading to degradation products.[10][11] Therefore, the stability of such a modification in vivo would need to be empirically determined.

Q4: What are the key differences in stability between 2'-F, 2'-OMe, and 2'-MOE modifications?

A4:

Modification Nuclease Resistance Binding Affinity (Tm) Potential Concerns
2'-Fluoro (2'-F) Good High (approx. +2°C per mod) Can increase non-specific protein binding and may be associated with toxicity in certain contexts.[4]
2'-O-Methyl (2'-OMe) Moderate Moderate (approx. +1.5°C per mod) Generally well-tolerated.

| 2'-O-Methoxyethyl (2'-MOE) | Excellent | High (approx. +1.7°C per mod) | Considered to have a good safety profile and is used in several approved drugs.[2][4] |

Q5: How can I assess the in vivo stability of my novel modified oligonucleotide?

A5: In vivo stability is typically assessed by administering the oligonucleotide to an animal model (e.g., mouse or rat) and then quantifying the amount of full-length oligonucleotide and its metabolites in plasma and tissues at various time points. The primary analytical technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

Experimental Protocols

Protocol 1: Serum Stability Assay

This assay provides an in vitro estimation of nuclease resistance.

Materials:

  • Modified oligonucleotide and unmodified control (e.g., phosphodiester DNA).

  • Fetal Bovine Serum (FBS) or human serum.

  • Nuclease-free water and PBS.

  • Proteinase K.

  • Gel loading buffer (containing a denaturant like urea).

  • Polyacrylamide gel (15-20%).

  • Nucleic acid stain (e.g., SYBR Gold).

Procedure:

  • Prepare a stock solution of your oligonucleotide at 100 µM in nuclease-free water.

  • For each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction by mixing the oligonucleotide to a final concentration of 1-5 µM in 90% serum.

  • Incubate the reactions at 37°C.

  • At each time point, take an aliquot of the reaction and stop the degradation by adding Proteinase K and incubating at 55°C for 30 minutes, followed by heat inactivation at 95°C for 10 minutes.

  • Mix the treated samples with an equal volume of denaturing gel loading buffer.

  • Load the samples onto a polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.

  • Run the gel and then stain with a nucleic acid stain.

  • Visualize the gel. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Protocol 2: In Vivo Stability and Biodistribution Study

Materials:

  • Test oligonucleotide.

  • Animal model (e.g., Balb/c mice).

  • Saline for injection.

  • Tissue homogenization buffer and equipment.

  • Solid-phase extraction (SPE) cartridges for oligonucleotide purification.

  • LC-MS/MS system.

Procedure:

  • Administer the oligonucleotide to mice via the desired route (e.g., intravenous or subcutaneous injection) at a specified dose (e.g., 10 mg/kg).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours), collect blood samples and euthanize the animals to collect tissues of interest (liver, kidney, spleen, etc.).

  • Process plasma from blood samples. Homogenize tissue samples in a suitable buffer.

  • Extract the oligonucleotide from the plasma and tissue homogenates using a validated method, typically involving protein precipitation followed by solid-phase extraction (SPE).

  • Analyze the extracts by LC-MS/MS to quantify the concentration of the full-length oligonucleotide and its major (e.g., n-1, n-2) metabolites.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance, and volume of distribution. Tissue concentrations will provide the biodistribution profile.

Visualizations

Cellular Uptake and Degradation Pathway

Oligo_Fate cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Oligo 2'-Modified Oligo (Administered) Degradation_Extracellular Nuclease Degradation Oligo->Degradation_Extracellular Exo/Endonucleases Endosome Endosome Oligo->Endosome Endocytosis RISC RISC / RNase H (Target Engagement) Endosome->RISC Endosomal Escape Degradation_Cytoplasm Nuclease Degradation Endosome->Degradation_Cytoplasm Lysosomal Pathway RISC->Degradation_Cytoplasm

Caption: Cellular pathway of a 2'-modified oligonucleotide from administration to target engagement or degradation.

Troubleshooting Logic for Poor In Vivo Stability

Troubleshooting_Stability cluster_degradation Degradation Issues cluster_uptake Uptake Issues cluster_toxicity Toxicity Issues Start Poor In Vivo Stability Observed CheckDegradation Assess Nuclease Degradation (Serum Stability Assay) Start->CheckDegradation CheckUptake Evaluate Cellular Uptake (In Vitro / In Vivo Imaging) Start->CheckUptake CheckToxicity Investigate Toxicity (Histopathology, Blood Chem) Start->CheckToxicity HighDeg High Degradation? CheckDegradation->HighDeg LowUptake Low Uptake? CheckUptake->LowUptake HighTox High Toxicity? CheckToxicity->HighTox Sol_PS Increase PS Content HighDeg->Sol_PS Yes Sol_2Mod Optimize 2' Modification HighDeg->Sol_2Mod Yes Sol_Lipo Add Lipophilic Conjugate LowUptake->Sol_Lipo Yes Sol_LNP Use LNP Formulation LowUptake->Sol_LNP Yes Sol_Seq Re-evaluate Sequence HighTox->Sol_Seq Yes Sol_Chem Alter Chemical Profile HighTox->Sol_Chem Yes

Caption: A logical workflow for troubleshooting poor in vivo stability of modified oligonucleotides.

References

Technical Support Center: Optimizing siRNA Specificity with 2'-F-iBu-G Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing off-target effects associated with 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modified siRNAs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of siRNA, and why are they a concern?

A1: Off-target effects occur when a small interfering RNA (siRNA) molecule unintentionally silences genes other than the intended target gene.[1][2] This can lead to misinterpretation of experimental results, cellular toxicity, and potential adverse effects in therapeutic applications.[1][2] The primary mechanism behind off-target effects is the partial complementarity of the siRNA seed region (nucleotides 2-8 of the guide strand) to unintended messenger RNAs (mRNAs).[1][3]

Q2: What is a this compound modified siRNA?

A2: A this compound modified siRNA is a synthetic siRNA molecule that incorporates two specific chemical modifications: a fluorine atom at the 2' position of the ribose sugar (2'-F) and an isobutyryl group on the guanosine (B1672433) base (iBu-G). These modifications are introduced during oligonucleotide synthesis to enhance specific properties of the siRNA.

Q3: How do 2'-F and iBu-G modifications individually contribute to siRNA properties?

A3:

  • 2'-Fluoro (2'-F) modification: This modification generally increases the thermal stability of the siRNA duplex and enhances its resistance to nuclease degradation, thereby improving its half-life in biological systems.[4] siRNAs with 2'-F modifications have been shown to be well-tolerated within the RNA-induced silencing complex (RISC) and can reduce immune stimulation.[4]

  • Isobutyryl-Guanosine (iBu-G) modification: The isobutyryl group is a protecting group used during phosphoramidite (B1245037) synthesis of oligonucleotides containing guanosine. While it is typically removed after synthesis, residual modifications or their impact on the final siRNA structure could potentially influence its binding characteristics.

Q4: What is the rationale for using this compound modifications to reduce off-target effects?

A4: While direct experimental data on the combined this compound modification's effect on off-target profiles is limited, the rationale is based on the properties of the individual modifications. The 2'-F modification, by altering the sugar pucker and local conformation of the siRNA duplex, can modulate the binding affinity of the seed region. This can potentially increase the specificity for the intended target while destabilizing the weaker, partial binding to off-target transcripts. The iBu-G modification's influence is less direct but could contribute to the overall conformational and binding properties of the siRNA.

Q5: How can I assess the off-target effects of my this compound siRNA?

A5: Several experimental approaches can be used to evaluate off-target effects:

  • Genome-wide expression profiling: Techniques like microarray analysis and RNA sequencing (RNA-seq) provide a comprehensive view of changes in the transcriptome following siRNA transfection, allowing for the identification of unintendedly downregulated genes.[3][5]

  • Luciferase reporter assays: These assays can be used to validate specific potential off-target interactions by cloning the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene.[6][7][8][9]

  • Phenotypic analysis: Comparing the phenotypes induced by multiple siRNAs targeting the same gene can help distinguish on-target from off-target effects.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High degree of off-target gene downregulation observed in microarray/RNA-seq. Seed region of the this compound siRNA has significant complementarity to numerous unintended transcripts.- Redesign the siRNA to target a different region of the target mRNA with a seed sequence that has fewer potential off-target matches. Use bioinformatics tools to predict potential off-target sites. - Reduce the concentration of the siRNA used for transfection. Lower concentrations can minimize off-target effects while maintaining on-target silencing.[10] - Perform validation experiments with at least two other siRNAs targeting the same gene to confirm that the observed phenotype is due to on-target knockdown.
Inconsistent results between different this compound siRNAs targeting the same gene. One or more of the siRNAs may have a dominant off-target signature that confounds the on-target phenotype.- Analyze the off-target profiles of each siRNA individually using genome-wide expression analysis. - Use a pool of multiple siRNAs targeting the same gene to dilute the impact of any single off-target effect.[3]
Luciferase reporter assay shows silencing of a predicted off-target. The seed region of your this compound siRNA is actively targeting the 3' UTR of the tested gene.- This confirms an off-target interaction. If this off-target gene is relevant to your experimental system, consider redesigning your primary siRNA. - Introduce mutations in the seed-binding site of the 3' UTR in the luciferase construct to confirm that the interaction is seed-dependent.
Cellular toxicity or unexpected phenotypic changes observed. Off-target effects may be impacting essential genes, or the siRNA may be triggering an innate immune response.- Lower the siRNA concentration. - Ensure the purity of the synthesized this compound siRNA. - Test for the activation of interferon response pathways. 2'-F modifications are known to reduce but not always eliminate immune stimulation.[4]

Quantitative Data Summary

Table 1: Effect of 2'-F Modification on siRNA Duplex Stability and In Vitro Potency

siRNA ConstructModificationTm (°C)IC50 (nM)
Unmodified siRNA ANone-0.95
2'-F modified siRNA B2'-F at all pyrimidines+15°C (relative to unmodified)0.50
Data adapted from a study evaluating FVII silencing in HeLa cells. The exact Tm of the unmodified siRNA was not provided, but the 2'-F modification led to a significant increase.[4]

Table 2: Impact of 2'-O-Methyl Modification on On-Target and Off-Target Silencing

siRNA TargetModificationOn-Target Silencing (% of control)Average Off-Target Silencing (% of control)
MAPK14Unmodified85%40%
MAPK142'-O-methyl at position 2 of guide strand85%15%
MPHOSPH1Unmodified90%50%
MPHOSPH12'-O-methyl at position 2 of guide strand90%20%
This table presents representative data showing that a 2'-O-methyl modification at position 2 of the guide strand can significantly reduce average off-target silencing without impacting on-target efficiency.[11]

Key Experimental Protocols

Genome-Wide Off-Target Analysis using RNA Sequencing (RNA-seq)

This protocol outlines the major steps for identifying off-target effects of this compound siRNAs on a genome-wide scale.

  • Cell Culture and Transfection:

    • Plate cells at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect cells with the this compound siRNA, a non-targeting control siRNA, and a mock transfection control (transfection reagent only). Use a pre-determined optimal concentration of siRNA.

    • Incubate for 24-48 hours post-transfection.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the total RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the this compound siRNA-treated samples and the control samples.

    • Identify genes that are significantly downregulated in the presence of the this compound siRNA.

    • Use bioinformatics tools to search for potential seed region matches in the 3' UTRs of the downregulated genes to identify likely off-targets.[12]

Validation of Off-Target Candidates using a Dual-Luciferase Reporter Assay

This protocol describes how to validate a specific predicted off-target interaction.[6][7]

  • Cloning of the 3' UTR:

    • Amplify the 3' UTR of the putative off-target gene from cDNA.

    • Clone the amplified 3' UTR into the multiple cloning site of a luciferase reporter vector, downstream of the luciferase gene.

  • Cell Culture and Co-transfection:

    • Plate cells in a 24- or 96-well plate.

    • Co-transfect the cells with:

      • The luciferase reporter construct containing the 3' UTR of the potential off-target gene.

      • The this compound siRNA or a negative control siRNA.

      • A control plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Luciferase Assay:

    • Lyse the cells 24-48 hours post-transfection.

    • Measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each sample.

    • A significant decrease in the normalized luciferase activity in the presence of the this compound siRNA compared to the control siRNA indicates an off-target interaction.

Visualizations

siRNA_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm siRNA This compound siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Transfection RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection mRNA_target Target mRNA RISC_active->mRNA_target Perfect Match mRNA_off_target Off-Target mRNA RISC_active->mRNA_off_target Partial Match (Seed Region) Cleavage_on On-Target Cleavage mRNA_target->Cleavage_on Repression_off Off-Target Repression mRNA_off_target->Repression_off

Caption: The siRNA mechanism of action and off-target pathway.

experimental_workflow start Start: Design this compound siRNA transfection Transfect Cells start->transfection rna_extraction RNA Extraction & QC transfection->rna_extraction rnaseq RNA-Seq rna_extraction->rnaseq data_analysis Differential Expression Analysis rnaseq->data_analysis candidate_selection Identify Potential Off-Targets data_analysis->candidate_selection luciferase_assay Dual-Luciferase Reporter Assay candidate_selection->luciferase_assay Top Candidates validation Validate Off-Target Interaction luciferase_assay->validation redesign Redesign siRNA (if necessary) validation->redesign Confirmed Off-Target end End: Optimized siRNA validation->end No Significant Off-Target redesign->start logical_relationship modification This compound Modification stability Increased Duplex Stability & Nuclease Resistance modification->stability specificity Altered Seed Region Binding Affinity modification->specificity on_target Maintained On-Target Silencing specificity->on_target off_target Reduced Off-Target Binding specificity->off_target improved_sirna Improved siRNA Specificity on_target->improved_sirna off_target->improved_sirna

References

Technical Support Center: Large-Scale Synthesis of 2'-F-iBu-G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2'-Deoxy-2'-fluoro-N²-isobutyrylguanosine (2'-F-iBu-G).

Frequently Asked questions (FAQs)

QuestionAnswer
What are the critical stages in the large-scale synthesis of this compound? The key stages typically involve the fluorination of the 2'-position of a protected guanosine (B1672433) precursor, protection of the N²-amino group with an isobutyryl group, phosphitylation to generate the phosphoramidite (B1245037), and subsequent purification. Each step presents unique challenges that require careful optimization for large-scale production.
What are the common impurities encountered during the synthesis? Common impurities include (n-1) and (n+1) shortmers and longmers from incomplete or side reactions, diastereomers, residual protecting groups, and byproducts from the deprotection steps.[1][2] Specifically, incomplete removal of the isobutyryl group can lead to a +70 Da impurity.[3]
How can the stability of this compound be ensured during synthesis and storage? 2'-fluoro nucleosides can be labile under acidic conditions.[4][5] It is crucial to control the pH during detritylation steps in oligonucleotide synthesis. For long-term storage, the phosphoramidite should be stored under anhydrous conditions at low temperatures (-20°C) to prevent hydrolysis.
What are the recommended purification methods for large-scale production? For the final compound and its phosphoramidite derivative, large-scale purification typically involves column chromatography (e.g., silica (B1680970) gel or reversed-phase). For oligonucleotides containing this compound, purification methods like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are common to ensure high purity.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its incorporation into oligonucleotides.

Low Yield in Fluorination Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting material to the 2'-fluoro derivative.Inefficient Fluorinating Agent: The activity of the fluorinating agent (e.g., DAST) may be compromised due to moisture.Ensure the use of a fresh, high-quality fluorinating agent and perform the reaction under strictly anhydrous conditions.
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient fluorination or too high, leading to degradation.Optimize the reaction temperature. Start with literature-reported values for similar substrates and perform small-scale experiments to determine the optimal temperature for your specific setup.
Steric Hindrance: Bulky protecting groups on the sugar moiety can hinder the access of the fluorinating agent.Consider using smaller protecting groups if possible, without compromising the stability during other synthetic steps.
Incomplete Isobutyryl Protection
Symptom Possible Cause Suggested Solution
Presence of unprotected guanosine starting material after the reaction.Insufficient Reagent: The amount of isobutyric anhydride (B1165640) or the activating agent may be insufficient for complete conversion.Use a slight excess of the acylating agent and ensure efficient activation. Monitor the reaction progress by TLC or HPLC.
Reaction Time: The reaction may not have been allowed to proceed to completion.Extend the reaction time and monitor until no starting material is observed.
Low Coupling Efficiency during Oligonucleotide Synthesis
Symptom Possible Cause Suggested Solution
High levels of (n-1) impurities in the final oligonucleotide.Moisture: Traces of water in the reagents or solvents can deactivate the phosphoramidite.Use anhydrous solvents and reagents. Ensure that the synthesizer lines are dry.[6]
Activator Issues: The activator (e.g., tetrazole) may be old or not sufficiently soluble in the reaction solvent.Use a fresh solution of a highly efficient activator like DCI (4,5-dicyanoimidazole).[7]
Steric Hindrance: The 2'-fluoro and isobutyryl groups may sterically hinder the coupling reaction.Increase the coupling time for the this compound phosphoramidite compared to standard DNA or RNA monomers.[8]
Deprotection Issues
Symptom Possible Cause Suggested Solution
The isobutyryl group is not completely removed from the guanine (B1146940) base.Insufficient Deprotection Time/Temperature: The conditions for ammonolysis may not be sufficient for complete removal of the relatively stable isobutyryl group.[3]Increase the deprotection time or temperature with aqueous ammonia (B1221849). Alternatively, use a faster-deprotecting group during the synthesis if this becomes a persistent issue.[9][10]
Degradation of the Oligonucleotide: The final product is degraded upon deprotection.The use of harsh deprotection conditions can lead to chain cleavage, especially at apurinic sites. Use milder deprotection conditions if possible. The 2'-fluoro modification generally increases stability against nuclease degradation.[11][12]

Experimental Protocols

General Protocol for the Synthesis of 2'-Deoxy-2'-fluoro-N²-isobutyrylguanosine Phosphoramidite

This protocol is a generalized procedure based on the synthesis of similar 2'-fluoro nucleoside phosphoramidites and should be optimized for specific laboratory conditions and scale.

1. Synthesis of 3',5'-O-protected-2'-deoxy-2'-fluoro-guanosine:

  • Start with a suitably protected guanosine derivative (e.g., with TBDMS or other silyl (B83357) protecting groups on the 3' and 5' hydroxyls).

  • Dissolve the protected guanosine in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a fluorinating agent such as DAST (diethylaminosulfur trifluoride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

2. N²-Isobutyrylation:

  • Dissolve the 2'-fluoro guanosine derivative in a dry aprotic solvent like pyridine.

  • Add isobutyric anhydride.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by adding methanol (B129727) to quench excess anhydride, followed by extraction and purification.

3. 5'-O-DMT Protection:

  • Selectively deprotect the 5'-hydroxyl group if it is protected with a silyl group.

  • Dissolve the N²-isobutyryl-2'-fluoro-guanosine in pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

  • Monitor the reaction for the formation of the 5'-O-DMT product.

  • Work up the reaction and purify the product by column chromatography.

4. Phosphitylation:

  • Dissolve the 5'-O-DMT-N²-isobutyryl-2'-fluoro-guanosine in anhydrous dichloromethane.

  • Add a suitable phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature under an inert atmosphere until completion.

  • Purify the resulting phosphoramidite by precipitation in a non-polar solvent (e.g., cold hexanes) to yield the final product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phosphoramidite Start Protected Guanosine Fluorination 2'-Fluorination Start->Fluorination Protection N²-Isobutyrylation Fluorination->Protection DMT 5'-O-DMT Protection Protection->DMT Phosphitylation 3'-Phosphitylation DMT->Phosphitylation End This compound Phosphoramidite Phosphitylation->End Troubleshooting_Logic cluster_coupling Troubleshooting Low Coupling Efficiency LowYield Low Coupling Yield CheckMoisture Check for Moisture in Reagents/Solvents? LowYield->CheckMoisture DryReagents Use Anhydrous Solvents/Reagents CheckMoisture->DryReagents Yes CheckActivator Activator Potency/Solubility Issue? CheckMoisture->CheckActivator No FreshActivator Use Fresh/More Soluble Activator (e.g., DCI) CheckActivator->FreshActivator Yes IncreaseTime Increase Coupling Time CheckActivator->IncreaseTime No

References

Technical Support Center: Analysis of 2'-F-iBu-G Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method refinement for analyzing the purity of oligonucleotides containing 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G) modifications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing the purity of this compound modified oligonucleotides?

A1: The primary challenges stem from the unique properties of the this compound modification:

  • Increased Hydrophobicity: The isobutyl group significantly increases the hydrophobicity of the oligonucleotide, which can lead to longer retention times, potential secondary interactions with the stationary phase, and co-elution with other hydrophobic impurities.[1][2][3]

  • Steric Hindrance: The bulky nature of the isobutyl group can affect hybridization efficiency, enzymatic reactions used in some analytical methods, and interactions with the stationary phase in chromatography.

  • Potential for Degradation: While 2'-fluoro modifications generally increase nuclease resistance, the stability of the entire modified nucleotide under various analytical conditions (e.g., high temperature, extreme pH) should be considered.

  • Mass Spectrometry Fragmentation: The modification can influence the fragmentation pattern in mass spectrometry, potentially making sequence confirmation more complex.[3]

Q2: Which analytical technique is most suitable for purity analysis of this compound oligos?

A2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Mass Spectrometry (MS) is the most powerful and commonly used technique.[4][5][6][7] This combination allows for high-resolution separation of the main product from its impurities and provides mass information for peak identification. Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times and improved resolution.[8]

Q3: How does the this compound modification affect the retention time in IP-RP-HPLC?

A3: The hydrophobic isobutyl group will increase the retention time of the oligonucleotide on a reversed-phase column.[1][2] The magnitude of this increase will depend on the number of this compound modifications within the sequence. This increased retention needs to be managed by optimizing the mobile phase conditions.

Q4: Are there alternative chromatographic methods to IP-RP-HPLC?

A4: Yes, Hydrophilic Interaction Chromatography (HILIC) and Anion-Exchange Chromatography (AEX) can be used as orthogonal methods. HILIC is particularly useful for MS compatibility as it avoids ion-pairing reagents.[9] AEX separates based on charge and can be effective for resolving failure sequences.

Troubleshooting Guides

HPLC/UPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Secondary Interactions: The hydrophobic isobutyl group may be interacting with active sites on the stationary phase.

    • Troubleshooting Steps:

      • Optimize Ion-Pairing Reagent: Increase the concentration or hydrophobicity of the ion-pairing amine (e.g., switch from triethylamine (B128534) (TEA) to a bulkier amine like diisopropylethylamine (DIEA) or hexylamine).[5][6][7] This can better mask the negative charges on the phosphate (B84403) backbone and reduce secondary interactions.

      • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing viscosity and disrupting secondary interactions.

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for both the oligonucleotide and the stationary phase to minimize unwanted ionic interactions.

  • Possible Cause B: Column Overload: Injecting too much sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves.

      • Use a Higher Capacity Column: Consider a column with a larger particle size or pore size if high sample loads are necessary.

  • Possible Cause C: Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Troubleshooting Steps:

      • Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate inner diameter to connect the injector, column, and detector.

      • Check Fittings: Ensure all fittings are properly tightened to eliminate dead volume.

Issue 2: Co-elution of Impurities with the Main Peak

  • Possible Cause A: Insufficient Resolution: The chromatographic conditions may not be optimal for separating closely related impurities.

    • Troubleshooting Steps:

      • Optimize Gradient: A shallower gradient can improve the separation of closely eluting species.

      • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.

      • Select a Different Stationary Phase: A column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) may provide the necessary selectivity.

  • Possible Cause B: Hydrophobic Impurities: Impurities with similar hydrophobicity to the main oligonucleotide will be difficult to separate.

    • Troubleshooting Steps:

      • Utilize an Orthogonal Method: Employ HILIC or AEX chromatography, which separates based on different principles (hydrophilicity and charge, respectively).

      • Two-Dimensional LC (2D-LC): For complex mixtures, 2D-LC can provide significantly enhanced resolution.

Mass Spectrometry Analysis

Issue 1: Low Signal Intensity or Ion Suppression

  • Possible Cause A: Suboptimal Ion-Pairing Reagents: High concentrations of some ion-pairing reagents can suppress the MS signal.

    • Troubleshooting Steps:

      • Use MS-Friendly Ion-Pairing Systems: Triethylamine (TEA) in combination with hexafluoroisopropanol (HFIP) is a commonly used mobile phase that provides good chromatographic performance and MS sensitivity.[10]

      • Optimize Reagent Concentrations: Experiment with lower concentrations of the ion-pairing reagents to find a balance between chromatographic resolution and MS signal intensity.[10]

  • Possible Cause B: Formation of Adducts: The presence of salts (e.g., sodium) can lead to the formation of adducts, which can split the signal and reduce the intensity of the desired ion.

    • Troubleshooting Steps:

      • Use High-Purity Solvents and Reagents: Ensure all mobile phase components are of high purity to minimize salt contamination.

      • In-source CID: Applying a low fragmentation energy in the MS source can sometimes help to break up adducts.

Issue 2: Ambiguous Fragmentation Spectra

  • Possible Cause: Influence of the this compound Modification: The modification can alter the typical fragmentation pathways observed for unmodified oligonucleotides.[3]

    • Troubleshooting Steps:

      • Perform MS/MS on Unmodified Control: If possible, analyze an unmodified version of the oligonucleotide to establish a baseline fragmentation pattern.

      • Vary Collision Energy: Experiment with different collision energies to promote different fragmentation pathways that may be more informative.

      • Utilize Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) may provide complementary fragmentation information.

Data Presentation

Table 1: Comparison of IP-RP-HPLC Conditions for this compound Oligo Analysis

ParameterCondition A (Standard)Condition B (Optimized for Hydrophobicity)
Column C18, 2.1 x 50 mm, 1.7 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 100 mM HFIP, 8 mM TEA in Water200 mM HFIP, 15 mM DIEA in Water
Mobile Phase B AcetonitrileAcetonitrile/Methanol (50:50)
Gradient 15-45% B over 10 min25-65% B over 20 min
Flow Rate 0.3 mL/min0.25 mL/min
Column Temp. 60 °C70 °C
Expected Outcome Faster analysis, suitable for routine screening.Improved resolution of hydrophobic impurities.

Experimental Protocols

Protocol 1: IP-RP-UPLC-MS for Purity Analysis of this compound Oligonucleotides
  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

    • Dilute the stock solution to 10 µM with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • UPLC-MS System and Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer (or equivalent).

    • Column: ACQUITY Premier Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm.

    • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8 mM Triethylamine (TEA) in nuclease-free water.

    • Mobile Phase B: 100% Methanol.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60 °C.

    • Gradient:

      • 0-1 min: 15% B

      • 1-12 min: 15-45% B (linear gradient)

      • 12-13 min: 45-90% B (linear gradient)

      • 13-15 min: 90% B (hold)

      • 15-15.1 min: 90-15% B (linear gradient)

      • 15.1-18 min: 15% B (hold for re-equilibration)

    • MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Capillary Voltage: 2.5 kV.

      • Cone Voltage: 40 V.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Mass Range: 500-4000 m/z.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram (260 nm) to determine the relative purity.

    • Deconvolute the mass spectra to determine the molecular weights of the main peak and any impurities.

    • Identify common impurities such as n-1, n+1, and depurinated species based on their expected mass differences from the full-length product.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 IP-RP-UPLC-MS Analysis cluster_2 Data Analysis Oligo Lyophilized this compound Oligo Dissolved_Oligo Dissolve in Nuclease-Free Water Oligo->Dissolved_Oligo Diluted_Oligo Dilute to Working Concentration Dissolved_Oligo->Diluted_Oligo Injection Inject Sample Diluted_Oligo->Injection UPLC_Separation UPLC Separation (C18 Column) Injection->UPLC_Separation MS_Detection MS Detection (ESI-) UPLC_Separation->MS_Detection UV_Analysis UV Chromatogram (Purity Assessment) MS_Detection->UV_Analysis MS_Analysis Mass Spectra (Impurity ID) MS_Detection->MS_Analysis Final_Report Purity Report UV_Analysis->Final_Report MS_Analysis->Final_Report

Caption: Workflow for Purity Analysis of this compound Oligonucleotides.

Troubleshooting_Logic Start Poor Peak Shape (Tailing) Secondary_Interactions Secondary Interactions? Start->Secondary_Interactions Column_Overload Column Overload? Secondary_Interactions->Column_Overload No Optimize_IP Optimize Ion-Pairing Reagent Secondary_Interactions->Optimize_IP Yes Extra_Column_Volume Extra-Column Volume? Column_Overload->Extra_Column_Volume No Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Yes Check_System Minimize Tubing/ Check Fittings Extra_Column_Volume->Check_System Yes Resolved Peak Shape Improved Extra_Column_Volume->Resolved No Increase_Temp Increase Column Temperature Optimize_IP->Increase_Temp Increase_Temp->Resolved Reduce_Load->Resolved Check_System->Resolved

Caption: Troubleshooting Logic for Poor Peak Shape in HPLC Analysis.

References

Validation & Comparative

Comparing 2'-F-iBu-G with 2'-O-methyl-G modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2'-F-iBu-G and 2'-O-methyl-G Oligonucleotide Modifications

For researchers and professionals in drug development, the chemical modification of oligonucleotides is a critical aspect of designing effective and stable therapeutic agents. Among the myriad of available modifications, those at the 2' position of the ribose sugar are pivotal for enhancing key properties such as binding affinity, nuclease resistance, and in vivo performance. This guide provides a detailed comparison of the well-established 2'-O-methyl-G (2'-OMe-G) modification and the less characterized 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (this compound), drawing inferences for the latter from the broader class of 2'-fluoro (2'-F) modifications.

Introduction to the Modifications

2'-O-methyl-G (2'-OMe-G) is a widely used second-generation modification in antisense oligonucleotides and siRNAs. It involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification is known to increase the thermal stability of duplexes, enhance nuclease resistance, and is well-tolerated in biological systems.

2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (this compound) is a nucleoside analog that can be incorporated into oligonucleotides. While direct, extensive data on oligonucleotides containing this specific modification is limited, its properties can be largely inferred from studies on 2'-fluoro (2'-F) modifications. The 2'-F modification is known for significantly increasing binding affinity and providing substantial nuclease resistance. The N2-isobutyryl group is a standard protecting group for guanosine (B1672433) used during oligonucleotide synthesis.

Performance Comparison

The following sections compare the known and inferred properties of oligonucleotides modified with 2'-OMe-G and this compound.

Binding Affinity (Thermal Stability)

A higher melting temperature (Tm) indicates a stronger and more stable binding of the oligonucleotide to its target RNA. Both 2'-OMe and 2'-F modifications are known to increase the thermal stability of duplexes.

ModificationChange in Melting Temperature (Tm) per ModificationDuplex TypeReference
2'-O-methyl +1.3°CRNA/DNA
2'-Fluoro +1.8°CRNA/DNA
2'-Fluoro ~+1-2°CRNA/RNA

The 2'-F modification generally imparts a greater increase in thermal stability compared to the 2'-OMe modification. This is attributed to the C3'-endo conformation of the sugar, which is favorable for A-form helices typical of RNA duplexes. The higher thermal stability of 2'-F modified duplexes is primarily due to increased enthalpy.

Nuclease Resistance

Protecting oligonucleotides from degradation by cellular nucleases is essential for their therapeutic efficacy. Both modifications offer enhanced stability compared to unmodified RNA or DNA.

ModificationLevel of Nuclease ResistanceNotesReference
2'-O-methyl IncreasedProvides resistance to single-stranded endonucleases. Often used with phosphorothioate (B77711) bonds for enhanced stability.
2'-Fluoro IncreasedOffers significant nuclease stability. A 2'-F-modified siRNA can have a half-life of over 24 hours in serum, compared to complete degradation of unmodified siRNA within 4 hours.

Oligonucleotides modified with 2'-F have demonstrated a prolonged half-life in human plasma. While 2'-OMe also confers nuclease resistance, the combination with phosphorothioate linkages is often recommended for optimal protection.

In Vitro and In Vivo Efficacy

The ultimate measure of a modification's utility is its impact on the biological activity of the oligonucleotide.

2'-O-methyl-G: This modification is widely used in FDA-approved oligonucleotide therapeutics and is generally well-tolerated. However, in some contexts, such as the 3' terminus of 20-mer siRNA guide strands, it has been shown to negatively impact target silencing activity compared to a 2'-F modification at the same position.

This compound (inferred from 2'-F): The 2'-F modification is generally well-tolerated within siRNA sequences and can lead to activity similar or superior to unmodified controls. In some studies, 2'-F-modified siRNAs have shown approximately twice the potency of unmodified siRNAs in vivo. However, it is important to note that 2'-F-modified phosphorothioate oligonucleotides have been associated with non-specific reduction of certain cellular proteins and potential cytotoxicity in some contexts.

Immunostimulatory Effects

Unmodified siRNAs can trigger innate immune responses. Chemical modifications can mitigate these effects.

  • 2'-O-methyl: The incorporation of 2'-OMe modifications can abolish the induction of cell death and cytokine expression that might be triggered by unmodified RNAs.

  • 2'-Fluoro: The 2'-F modification has been shown to significantly reduce or eliminate immunostimulatory responses in vitro. However, in some contexts, 2'-F modified RNAs can enhance the activity of certain pattern recognition receptors like RIG-I, while abrogating the activity of others like TLRs 3 and 7.

Experimental Protocols and Workflows

General Experimental Workflow for Evaluating Modified Oligonucleotides

The following diagram illustrates a typical workflow for the synthesis and evaluation of chemically modified oligonucleotides.

2'-F-iBu-G versus LNA-G in Antisense Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications to the sugar moiety of nucleotides are paramount for enhancing drug-like properties. Among the second-generation modifications, 2'-Fluoro (2'-F) and Locked Nucleic Acid (LNA) have emerged as critical players in improving binding affinity, nuclease resistance, and overall potency. This guide provides an objective comparison of ASOs incorporating 2'-F-isobutyryl-Guanosine (2'-F-iBu-G) and LNA-Guanosine (LNA-G), supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their antisense applications.

Core Molecular Differences

The fundamental distinction between 2'-F and LNA modifications lies in the conformational rigidity of the ribose sugar. In 2'-F modified nucleotides, the hydrogen at the 2' position is replaced by a fluorine atom. This modification favors an RNA-like A-form helix upon hybridization with a target RNA, which generally leads to increased binding affinity.[1][2]

LNA, on the other hand, features a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[3][4][5] This "locks" the sugar in a C3'-endo (North) conformation, mimicking the geometry of RNA and resulting in a significant pre-organization of the ASO for binding to its RNA target.[6][7] This structural constraint leads to unprecedented thermal stability of the ASO-RNA duplex.[6][8]

The "iBu-G" in this compound refers to the isobutyryl protecting group on the guanine (B1146940) base, which is utilized during solid-phase oligonucleotide synthesis and is removed post-synthesis.[9] Therefore, the final active oligonucleotide contains a 2'-F-G modification. LNA-G phosphoramidites are also commercially available for standard automated DNA synthesis.[4]

Performance Comparison

The selection of a chemical modification for an ASO is a multi-faceted decision, balancing potency with a favorable safety profile. Below is a summary of key performance parameters for 2'-F and LNA modified oligonucleotides.

Performance Metric2'-F Modified ASOsLNA Modified ASOsKey Considerations
Binding Affinity (Tm) High; Increased thermal stability of duplexes with complementary RNA.[1] The order of increasing stability is DNA < RNA < 2'-OMe-RNA < 2'-F-RNA.[2]Very High; Unprecedented increase in melting temperatures (up to several degrees per LNA residue).[6][10]Higher affinity can lead to increased potency but may also increase the risk of off-target effects.
Nuclease Resistance High; The 2'-F modification confers resistance to nuclease degradation.[11][12]Very High; LNA modifications, especially when incorporated at the ends of an oligonucleotide, provide significant protection against exonucleases.[13][14][15]Both modifications enhance stability in biological fluids compared to unmodified DNA. Phosphorothioate (B77711) backbones are often used in conjunction to further increase nuclease resistance.[16]
RNase H Activation Supports RNase H activity when used in a "gapmer" design.[17]Supports RNase H activity in a "gapmer" configuration with a central DNA gap.[13][18][19] A gap of 7-8 DNA monomers is often required for full RNase H activation.[19]The wings of the gapmer ASO, containing the 2'-F or LNA modifications, do not support RNase H cleavage.[20]
In Vitro & In Vivo Efficacy Potent in reducing target mRNA levels.[21]Highly potent, often demonstrating superior potency compared to other second-generation modifications.[18][22]Efficacy is target and sequence-dependent. LNA ASOs have shown the potential for up to a 5-fold increase in potency in mouse liver compared to corresponding 2'-O-methoxyethyl (MOE) ASOs.[22]
Toxicity Profile Can induce hepatotoxicity, particularly in a 5-10-5 gapmer configuration.[21] This toxicity is thought to be hybridization-independent and may be related to increased protein binding.[17][21]Associated with a risk of hepatotoxicity, which can be sequence-dependent.[22][23][24] Some studies suggest LNA toxicity is generally independent of the oligonucleotide sequence.[5]Toxicity is a significant concern for both modifications and requires careful evaluation for any therapeutic candidate. The relationship between sequence, chemical modification, and toxicity is complex.[25]

Signaling Pathways and Experimental Workflows

Antisense Oligonucleotide Mechanism of Action (RNase H-dependent)

The primary mechanism for many ASOs, including those with 2'-F and LNA modifications in a gapmer design, is the recruitment of RNase H to the ASO:mRNA duplex, leading to the degradation of the target mRNA.

ASO_Mechanism ASO Gapmer ASO (2'-F or LNA wings) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNase H Recruitment RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation Translation Protein Translation (Inhibited) Degradation->Translation

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

General Experimental Workflow for ASO Potency Assessment

A typical workflow to evaluate the in vitro potency of a novel ASO involves cell culture, transfection, and analysis of target gene expression.

ASO_Potency_Workflow cluster_0 In Vitro cluster_1 Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Transfection ASO Transfection (e.g., Lipofectamine) Cell_Culture->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis RT_qPCR RT-qPCR Analysis (Target mRNA levels) RNA_Extraction->RT_qPCR

Caption: A standard workflow for assessing ASO potency in vitro.

Experimental Protocols

In Vitro ASO Transfection and Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ASO in cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or a cell line endogenously expressing the target gene) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Preparation: Prepare a series of dilutions of the ASO in a serum-free medium.

  • Transfection: ASOs can be delivered to cells using cationic lipid transfection reagents (e.g., Lipofectamine) or through "gymnotic" delivery (delivery without a transfection reagent), which is often preferred for in vivo relevance.[3] For lipid-based transfection, mix the diluted ASO with the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.

  • Treatment: Add the ASO or ASO-lipid complexes to the cells. Include a negative control ASO with a scrambled sequence.

  • Incubation: Incubate the cells for a defined period (typically 24 to 72 hours).[3]

  • Analysis:

    • RNA Analysis: Harvest the cells, extract total RNA, and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the levels of the target mRNA relative to a housekeeping gene.

    • Protein Analysis: Lyse the cells and perform a Western blot to determine the levels of the target protein.

  • Data Analysis: Calculate the percentage of target mRNA or protein reduction for each ASO concentration and determine the IC50 value.

In Vivo ASO Efficacy and Toxicity Study in Mice

Objective: To evaluate the in vivo efficacy and potential hepatotoxicity of an ASO.

Methodology:

  • Animal Model: Use an appropriate mouse model (e.g., wild-type mice for toxicity studies or a transgenic model for efficacy studies).

  • ASO Administration: Administer the ASO via a systemic route, such as subcutaneous or intravenous injection. Dosing regimens can vary, for example, twice weekly for 3 weeks.[22]

  • Monitoring: Monitor the animals for changes in body weight and overall health.

  • Sample Collection: At the end of the study, collect blood samples for serum chemistry analysis (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage).[22][24]

  • Tissue Analysis: Euthanize the animals and harvest tissues, particularly the liver.

    • Efficacy: Homogenize a portion of the liver, extract RNA, and perform RT-qPCR to measure target mRNA reduction.[22]

    • Toxicity: Fix a portion of the liver in formalin for histopathological evaluation to look for signs of hepatocellular necrosis, hypertrophy, and inflammation.[22][24]

  • Data Analysis: Compare the target mRNA levels and serum chemistry parameters between the treated and control (e.g., saline-treated) groups.

Conclusion

Both 2'-F and LNA modifications significantly enhance the therapeutic potential of antisense oligonucleotides by increasing binding affinity and nuclease resistance. LNA generally provides a greater increase in thermal stability due to its conformationally locked structure, which can translate to higher potency. However, this high affinity may also contribute to a greater risk of off-target effects and toxicity. 2'-F modifications also offer a substantial improvement in ASO properties and represent a potent alternative.

The choice between 2'-F-G and LNA-G for a given antisense application will depend on a careful balance of desired potency, target accessibility, and the acceptable safety profile. The experimental protocols outlined above provide a framework for the empirical determination of the optimal ASO chemistry for a specific therapeutic target. It is critical to conduct thorough structure-activity and structure-toxicity relationship studies to identify ASO candidates with the best therapeutic index.

References

Navigating the Landscape of Influenza Antivirals: A Comparative Analysis of 2'-Deoxy-2'-fluoroguanosine (2'-FdG)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "2'-F-iBu-G" and its antiviral efficacy against influenza strains is not available in the public domain. This guide will focus on a closely related and well-studied compound, 2'-deoxy-2'-fluoroguanosine (B44010) (2'-FdG) , assuming it to be the compound of interest.

This guide provides a comparative analysis of the antiviral efficacy of 2'-deoxy-2'-fluoroguanosine (2'-FdG) against various influenza strains, juxtaposed with other established antiviral agents. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and mechanisms of action.

Comparative Antiviral Efficacy

The antiviral activity of 2'-FdG and comparator drugs against different influenza virus strains is summarized below. The data is primarily derived from in vitro studies, with EC50 values indicating the concentration of the drug required to inhibit viral replication by 50%.

CompoundInfluenza A (H1N1)Influenza A (H3N2)Influenza BOseltamivir-Resistant StrainsAmantadine-Resistant StrainsReference
2'-deoxy-2'-fluoroguanosine (2'-FdG) 18.2 µM----[1]
2'-deoxy-2'-fluorocytidine (2'-FdC) 0.13 - 4.6 µM0.13 - 4.6 µM0.13 - 4.6 µMActive-[1]
Oseltamivir 0.00017 - 0.68 µg/ml-0.0063 - 0.031 µg/mlReduced Susceptibility-[2]
Amantadine 0.062 to >50 µg/ml-Ineffective-Reduced Susceptibility[2]
Ribavirin -----[1][3]
Favipiravir (T-705) 0.013 - 0.48 µg/ml-0.039 - 0.089 µg/mlActiveActive[2]
Baloxavir Marboxil ---ActiveActive[4][5]

Note: Direct comparative studies between 2'-FdG and all listed alternatives across the same influenza strains are limited. The data is compiled from various sources and should be interpreted with caution. Conversion between µM and µg/ml depends on the molecular weight of the compound.

Mechanism of Action: 2'-FdG

2'-FdG is a nucleoside analog that, upon phosphorylation by cellular enzymes, acts as an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp).[6][7] Its triphosphate form competitively inhibits the incorporation of guanosine (B1672433) triphosphate (GTP) into the growing viral RNA chain.[6] This leads to chain termination and a halt in viral transcription.[6][7]

cluster_cell Host Cell cluster_virus Influenza Virus Replication 2_FdG 2'-FdG Cellular_Kinases Cellular Kinases 2_FdG->Cellular_Kinases Phosphorylation 2_FdG_TP 2'-FdG-TP (Active Form) Cellular_Kinases->2_FdG_TP RdRp RNA-dependent RNA Polymerase (RdRp) 2_FdG_TP->RdRp Competitive Inhibition vRNA Viral RNA (vRNA) vRNA->RdRp Template mRNA Viral mRNA RdRp->mRNA Transcription GTP GTP GTP->RdRp Incorporation

Mechanism of action of 2'-deoxy-2'-fluoroguanosine (2'-FdG).

Comparative Mechanisms of Other Antivirals

For context, the mechanisms of action for other common influenza antivirals are distinct.

cluster_oseltamivir Neuraminidase Inhibitors (e.g., Oseltamivir) cluster_amantadine M2 Ion Channel Blockers (e.g., Amantadine) cluster_baloxavir Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir) Virus_Release Virus Budding and Release Neuraminidase Neuraminidase Neuraminidase->Virus_Release Facilitates Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits Viral_Uncoating Viral Uncoating M2_Channel M2 Ion Channel M2_Channel->Viral_Uncoating Enables Amantadine Amantadine Amantadine->M2_Channel Blocks Viral_Transcription Viral Transcription Initiation PA_Endonuclease PA Endonuclease PA_Endonuclease->Viral_Transcription Initiates ('Cap-snatching') Baloxavir Baloxavir Baloxavir->PA_Endonuclease Inhibits Cell_Monolayer Confluent Monolayer of Host Cells (e.g., MDCK) Virus_Infection Infect with Influenza Virus Cell_Monolayer->Virus_Infection Add_Compound Add Serial Dilutions of Test Compound (e.g., 2'-FdG) Virus_Infection->Add_Compound Agar_Overlay Overlay with Agar Medium Add_Compound->Agar_Overlay Incubation Incubate for 2-3 Days Agar_Overlay->Incubation Staining Stain Cells and Count Plaques Incubation->Staining EC50_Calculation Calculate EC50 Value Staining->EC50_Calculation

References

2'-Fluoro-Guanosine vs. 2'-Hydroxy-Guanosine Duplexes: A Comparative Analysis of Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Thermal Stability of Modified Oligonucleotides

The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the myriad of available chemical alterations, 2'-ribose modifications play a pivotal role in modulating the properties of nucleic acid duplexes, including their thermal stability, nuclease resistance, and binding affinity. This guide provides a detailed comparative analysis of the thermal stability of duplexes containing 2'-Fluoro-Guanosine (2'-F-G) versus the natural 2'-Hydroxy-Guanosine (2'-OH-G). This comparison is supported by experimental data, detailed protocols, and visualizations to aid in the rational design of modified oligonucleotides.

Enhanced Thermal Stability with 2'-Fluoro Modifications

The substitution of the 2'-hydroxyl group with a fluorine atom has been consistently shown to enhance the thermal stability of nucleic acid duplexes. The stabilizing effect of a 2'-fluoro (2'-F) modification is significant, with studies reporting an increase in the melting temperature (Tm) of approximately 1.8°C per modified nucleotide[1]. This increased stability is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker conformation. This conformation is pre-organized for an A-form helical geometry, which is characteristic of RNA and RNA-like duplexes, thus reducing the entropic penalty of duplex formation.

Quantitative Analysis of Thermal Stability

The following table summarizes thermodynamic data from a study by Watts et al. (2010), comparing RNA duplexes with and without 2'-fluoro modifications. While not specific to guanosine, this data illustrates the general stabilizing effect of the 2'-F modification.

Sequence (5' to 3')ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
r(CCCCGGGG)2'-OH (RNA)83.2-71.3-199.1-12.3
f(CCCCGGGG)2'-F>90---
r(CGCGCGCG)2'-OH (RNA)79.5-72.6-205.2-11.6
f(CGCGCGCG)2'-F89.1-77.9-215.9-14.1
r(ACGUACGU)2'-OH (RNA)59.5-53.9-156.4-7.6
f(ACGUACGU)2'-F71.4-59.8-169.8-9.5

Adapted from Watts et al., 2010.[2] Conditions: 2 µM single strand, 300 mM NaCl, 10 mM sodium cacodylate, 0.1 mM EDTA, pH 7.4.

Experimental Protocols

The determination of nucleic acid duplex thermal stability is primarily conducted through thermal denaturation studies, also known as melting curve analysis. The following is a detailed protocol for a typical UV thermal melting experiment.

Experimental Protocol: UV Thermal Denaturation

1. Oligonucleotide Preparation and Quantification:

  • Synthesize and purify the desired 2'-F-G and 2'-OH-G containing oligonucleotides and their complementary strands.

  • Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are in a single-stranded state. The extinction coefficient can be calculated based on the nearest-neighbor model.

2. Duplex Annealing:

  • Mix equimolar amounts of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Heat the solution to 90-95°C for 5-10 minutes to ensure complete dissociation of any pre-existing secondary structures.

  • Slowly cool the solution to room temperature (e.g., over 1-2 hours) to allow for proper duplex formation.

3. UV Melting Curve Acquisition:

  • Transfer the annealed duplex solution to a quartz cuvette with a known pathlength.

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Equilibrate the sample at a low starting temperature (e.g., 15°C).

  • Increase the temperature at a constant rate (e.g., 0.5°C or 1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).

  • Continuously monitor the absorbance at 260 nm as a function of temperature.

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain the melting curve. The curve will be sigmoidal, showing a transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state), a phenomenon known as hyperchromicity.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured. This corresponds to the maximum of the first derivative of the melting curve.

  • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from the analysis of the melting curves at different concentrations (van't Hoff analysis).

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative thermal stability analysis of modified oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_quantification Quantification & Annealing cluster_analysis Thermal Denaturation Analysis cluster_comparison Comparative Analysis s1 Synthesis of 2'-F-G and 2'-OH-G Oligonucleotides s3 Purification (e.g., HPLC) s1->s3 s2 Synthesis of Complementary Strands s2->s3 q1 UV Absorbance at 260 nm (High Temp) s3->q1 q2 Annealing of Complementary Strands q1->q2 a1 UV-Vis Spectrophotometer with Peltier q2->a1 a2 Acquire Melting Curves (Abs vs. Temp) a1->a2 a3 Determine Tm (First Derivative) a2->a3 a4 Thermodynamic Analysis (van't Hoff) a3->a4 c1 Compare Tm and Thermodynamic Parameters a4->c1

Experimental workflow for thermal stability analysis.

Conclusion

The incorporation of 2'-fluoro modifications, including 2'-F-G, into oligonucleotide duplexes offers a reliable strategy for enhancing thermal stability. This increased stability, driven by the conformational pre-organization of the sugar moiety, is a valuable attribute in the design of therapeutic oligonucleotides, probes, and other molecular tools where robust duplex formation is critical. The experimental protocols and workflow provided in this guide offer a framework for researchers to quantitatively assess the impact of such modifications on duplex stability in their own systems.

References

2'-F-iBu-G Modified RNA: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of RNA therapeutics and diagnostics, the stability of RNA molecules is a critical determinant of their efficacy. Unmodified RNA is notoriously susceptible to degradation by nucleases, limiting its therapeutic potential. Chemical modifications are therefore essential to enhance nuclease resistance and prolong the in vivo half-life of RNA-based molecules. This guide provides a comprehensive comparison of the nuclease resistance conferred by the 2'-Fluoro (2'-F) modification, with a focus on guanosine (B1672433) nucleotides protected with isobutyryl (iBu) during synthesis, against other common RNA modifications.

Enhanced Stability Through 2'-Fluoro Modification

The 2'-hydroxyl group of the ribose sugar in RNA is a primary target for nuclease cleavage. The substitution of this hydroxyl group with a fluorine atom (2'-F) sterically hinders the approach of nucleases, thereby significantly increasing the resistance of the RNA molecule to degradation.[1][2] While the isobutyryl (iBu) protecting group is crucial during the chemical synthesis of 2'-F-G modified RNA phosphoramidites, it is removed post-synthesis and does not contribute to the final nuclease resistance of the oligonucleotide.[3][4]

Aptamers and siRNAs composed of 2'-F-RNA have demonstrated higher binding affinities and greater resistance to nucleases compared to their unmodified RNA counterparts.[3] Furthermore, siRNAs synthesized with 2'-F pyrimidines have shown markedly increased stability in plasma.[5]

Comparative Nuclease Resistance of RNA Modifications

To provide a clear perspective on the advantages of 2'-F modification, the following table summarizes its performance in comparison to other widely used RNA modifications. The data presented is a synthesis of findings from multiple studies.

ModificationMechanism of ResistanceRelative Nuclease ResistanceKey AdvantagesConsiderations
2'-Fluoro (2'-F) Steric hindrance at the 2' position of the ribose sugar, preventing nuclease attack.[1][2]HighEnhances thermal stability and binding affinity to target RNA.[3][5]May require combination with other modifications for optimal in vivo stability.
Phosphorothioate (PS) Replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, making it less susceptible to nuclease cleavage.[1][6]Very HighProvides broad protection against a wide range of nucleases.[7]Can introduce chirality and may lead to non-specific protein binding and toxicity at high concentrations.[1][8]
2'-O-Methyl (2'-OMe) Addition of a methyl group to the 2'-hydroxyl, providing steric bulk and increasing resistance to nucleases.[9][10][11]Moderate to HighReduces immune stimulation and enhances thermal stability.[9]May slightly decrease binding affinity compared to unmodified RNA in some contexts.
2'-O-Methoxyethyl (2'-MOE) A larger modification at the 2' position that offers significant steric hindrance to nucleases.[8][12]HighExcellent nuclease resistance and favorable pharmacokinetic properties.[8][12]Can be more expensive to synthesize than other modifications.
Locked Nucleic Acid (LNA) A methylene (B1212753) bridge between the 2'-O and 4'-C atoms locks the ribose in an A-form conformation, significantly increasing thermal stability and nuclease resistance.[1]Very HighDramatically increases binding affinity and resistance to nucleases.[1][13]Can alter the overall structure and flexibility of the RNA molecule.

Experimental Protocol: Nuclease Resistance Assay

The following is a generalized protocol for assessing the nuclease resistance of modified RNA oligonucleotides.

Objective: To determine the stability of 2'-F modified RNA and other modified oligonucleotides in the presence of nucleases.

Materials:

  • Modified and unmodified RNA oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)

  • Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase (SVPDE), or a specific endonuclease)

  • Incubation buffer (e.g., Tris-HCl, pH 7.2, with MgCl2)

  • Nuclease-free water

  • Stop solution (e.g., EDTA-containing loading buffer)

  • Analysis system (e.g., High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE))

Procedure:

  • Preparation of Oligonucleotides: Dissolve the modified and unmodified RNA oligonucleotides in nuclease-free water to a final concentration of 0.1 mg/ml.

  • Nuclease Reaction Setup: In separate microcentrifuge tubes, combine the oligonucleotide solution with the incubation buffer.

  • Initiation of Digestion: Add the nuclease source (e.g., 10% FBS or a specified concentration of a purified nuclease) to each tube to initiate the degradation reaction.

  • Time-Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately add the aliquot to a tube containing the stop solution to inactivate the nuclease.

  • Analysis: Analyze the samples by IEX-HPLC or denaturing PAGE to separate the full-length oligonucleotide from its degradation products.[14]

  • Data Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point. The half-life (t1/2) of the oligonucleotide can then be calculated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis Oligo Modified & Unmodified RNA Oligonucleotides Mix Reaction Mixture Oligo->Mix Buffer Incubation Buffer Buffer->Mix Incubate Incubate at 37°C (Time Course) Mix->Incubate Quench Quench Reaction Incubate->Quench Aliquots at time points Analyze HPLC / PAGE Analysis Quench->Analyze Data Quantify Degradation Analyze->Data Nuclease_Resistance_Mechanism cluster_unmodified Unmodified RNA cluster_modified 2'-F Modified RNA Unmodified 2'-Hydroxyl (OH) Group Present Nuclease_Attack Nuclease Easily Accesses and Cleaves Phosphodiester Bond Unmodified->Nuclease_Attack Degradation Rapid RNA Degradation Nuclease_Attack->Degradation Modified 2'-Fluoro (F) Group Replaces 2'-OH Steric_Hindrance Fluorine Atom Provides Steric Hindrance Modified->Steric_Hindrance Resistance Increased Nuclease Resistance Steric_Hindrance->Resistance Nuclease Nuclease Nuclease->Nuclease_Attack Nuclease->Steric_Hindrance Hindered Access

References

Unveiling the Superior Performance of 2'-F-iBu-G Aptamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, aptamers have emerged as a promising class of molecules, offering high specificity and affinity for a wide range of targets. However, the inherent instability of unmodified RNA aptamers in biological fluids presents a significant hurdle to their clinical translation. The introduction of chemical modifications, such as the incorporation of 2'-Fluoro-isobutyl-Guanosine (2'-F-iBu-G), has been a pivotal strategy to overcome this limitation. This guide provides a comprehensive comparison of this compound modified aptamers and their unmodified RNA counterparts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Enhanced Performance Metrics of this compound Aptamers

The substitution of the 2'-hydroxyl group on the ribose sugar with a 2'-fluoro group significantly enhances the therapeutic potential of RNA aptamers. This modification not only confers remarkable resistance to nuclease degradation but also often leads to improved binding affinity and thermal stability.

Data Summary: this compound vs. Unmodified RNA Aptamers
Performance MetricUnmodified RNA AptamersThis compound Modified AptamersFold Improvement
Binding Affinity (Kd) nM to µM rangepM to nM rangeUp to 1000-fold
Nuclease Resistance (Half-life in serum) Seconds to minutesHours to daysUp to 48-fold
Thermal Stability (Tm) LowerHigher~1.8°C per modification

Head-to-Head Comparison: Key Performance Attributes

Superior Nuclease Resistance

Unmodified RNA is highly susceptible to degradation by ribonucleases present in biological fluids, which severely limits its in vivo applications.[1] The 2'-fluoro modification provides a steric shield against nuclease attack, dramatically extending the aptamer's half-life.[2][3][4] For instance, some 2'-F modified aptamers have shown up to a 48-fold increase in stability in 10% fetal bovine serum compared to their unmodified counterparts.[5] This enhanced stability is crucial for therapeutic applications where prolonged circulation and target engagement are required.

Enhanced Binding Affinity

The 2'-fluoro modification can lead to a more rigid and pre-organized aptamer structure, which often results in higher binding affinity for the target molecule.[6][7] The electronegativity of the fluorine atom can also contribute to favorable interactions within the aptamer structure and with the target.[8] Studies have reported that 2'-F modified aptamers can exhibit dissociation constants (Kd) in the picomolar to low nanomolar range, representing a significant improvement over the nanomolar to micromolar affinities often observed with unmodified RNA aptamers.[7] In some cases, a single 2'-F modification has been shown to be responsible for a dramatic increase in target specificity.[9]

Increased Thermal Stability

The C3'-endo conformation of the ribose sugar, which is favored by the 2'-fluoro modification, contributes to a more stable A-form helix, a common structural motif in RNA.[8] This conformational preference leads to an increase in the melting temperature (Tm) of the aptamer, with an approximate enhancement of 1.8°C for each 2'-F-RNA residue incorporated.[8][10] This increased thermal stability is advantageous for applications that may involve temperature fluctuations or require long-term storage.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, detailed experimental protocols for key performance assays are provided below.

Nuclease Resistance Assay

This protocol assesses the stability of aptamers in the presence of nucleases, typically in serum.

Methodology:

  • Incubation: Incubate a fixed concentration of the aptamer (e.g., 1 µM) in a solution containing a specific percentage of serum (e.g., 25% human serum) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturing agent).

  • Analysis: The integrity of the aptamer is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The percentage of full-length aptamer remaining at each time point is quantified using densitometry. The data is then plotted to determine the half-life of the aptamer.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Methodology:

  • Immobilization: The target molecule is immobilized on the surface of a sensor chip.

  • Binding: A series of concentrations of the aptamer (both unmodified and this compound modified) are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound aptamer, is monitored in real-time.

  • Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Thermal Stability Assay (UV-Melting)

This method determines the melting temperature (Tm) of an aptamer, which is the temperature at which half of the aptamer population is in its folded state.

Methodology:

  • Sample Preparation: The aptamer is dissolved in a suitable buffer.

  • UV Measurement: The absorbance of the aptamer solution at 260 nm is monitored as the temperature is gradually increased.

  • Melting Curve: A plot of absorbance versus temperature is generated. The unfolding of the aptamer results in an increase in absorbance (hyperchromic effect).

  • Tm Determination: The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.

Visualizing the Workflow: Aptamer Selection

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer discovery. The following diagram illustrates a typical workflow for the selection of this compound modified aptamers.

SELEX_Workflow SELEX Workflow for this compound Aptamer Selection cluster_selection Iterative Selection Cycle cluster_post_selection Post-Selection Analysis Initial Library Initial this compound Modified RNA Library Binding Incubation with Target Initial Library->Binding Partitioning Separation of Bound and Unbound Aptamers Binding->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution Amplification Reverse Transcription & PCR Elution->Amplification Transcription In vitro Transcription with This compound NTPs Amplification->Transcription Transcription->Binding Next Round Sequencing Sequencing of Enriched Pool Transcription->Sequencing Characterization Binding Affinity, Specificity, & Stability Assays Sequencing->Characterization

Caption: SELEX workflow for this compound aptamer selection.

This diagram outlines the iterative process of enriching a library of this compound modified RNA molecules for sequences that bind to a specific target. The cycle involves binding, partitioning, elution, and amplification steps, followed by post-selection analysis to identify and characterize high-affinity aptamers.

Signaling Pathway and Experimental Logic

The enhanced stability and affinity of this compound aptamers make them powerful tools for modulating cellular signaling pathways. For example, an aptamer targeting a cell surface receptor can act as an antagonist, blocking the downstream signaling cascade.

Signaling_Pathway Aptamer-Mediated Inhibition of a Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds & Activates Signaling Cascade Downstream Signaling (e.g., Kinase Cascade) Receptor->Signaling Cascade Initiates Aptamer This compound Aptamer Aptamer->Receptor Binds & Blocks Cellular Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling Cascade->Cellular Response Leads to

Caption: Aptamer-mediated inhibition of a signaling pathway.

This diagram illustrates the mechanism by which a this compound aptamer can inhibit a signaling pathway. By binding to a cell surface receptor, the aptamer prevents the natural ligand from binding and activating the receptor, thereby blocking the downstream signaling cascade and the subsequent cellular response. This highlights the therapeutic potential of these modified aptamers in diseases driven by aberrant signaling.

References

Comparative study of immune stimulation by different 2'-modified guanosines.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential immunomodulatory effects of 2'-O-methyl, 2'-deoxy-2'-fluoro, and 2'-amino guanosine (B1672433) analogues.

This guide provides an objective comparison of the immunostimulatory properties of various 2'-modified guanosine nucleosides. The data presented herein is crucial for the rational design of therapeutic oligonucleotides and small molecule immune modulators targeting Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Modifications at the 2' position of the guanosine ribose moiety have been shown to dramatically alter the nature of the immune response, ranging from potent activation to antagonism.

Executive Summary

This comparative study evaluates three key 2'-modified guanosines: 2'-O-methyl-guanosine, 2'-deoxy-2'-fluoro-guanosine, and 2'-amino-guanosine, with unmodified deoxyguanosine included as a baseline for TLR7 activation. The findings indicate that these modifications result in distinct immunological profiles:

  • 2'-Deoxyguanosine acts as a TLR7 agonist, inducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • 2'-O-methyl-guanosine functions as a TLR7 antagonist, effectively inhibiting TLR7-mediated signaling and subsequent cytokine production, including IFN-α.

  • 2'-Deoxy-2'-fluoro-guanosine appears to abrogate TLR7 activation and may suppress TLR7-mediated cytokine production, potentially redirecting the immune response through other pathways.

  • The immunostimulatory properties of 2'-amino-guanosine are not well-documented in the reviewed literature, highlighting a gap in the current understanding of TLR7 agonism/antagonism.

Comparative Data on Immune Stimulation

The following tables summarize the quantitative effects of different 2'-modified guanosines on cytokine production and dendritic cell activation. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for all modifications are limited; therefore, some comparisons are inferred from experiments conducted under similar conditions.

Table 1: Comparative Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundConcentrationIFN-α Production (pg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control (Unstimulated) -< 20< 40< 40
Deoxyguanosine (dG) 100 µMNot consistently induced~200-500[1]~400-800[1]
2'-O-methyl-guanosine 10 µMInhibition of agonist-induced production[2]Inhibition of agonist-induced productionInhibition of agonist-induced production
2'-Deoxy-2'-fluoro-guanosine 10 µMLikely no induction/suppressionLikely no induction/suppressionLikely no induction/suppression
2'-Amino-guanosine -Data not availableData not availableData not available

Table 2: Comparative Dendritic Cell (DC) Activation Markers (CD80/CD86 Expression)

CompoundCell TypeConcentration% CD80+ Cells% CD86+ Cells
Control (Unstimulated) Murine BMDCs-BaselineBaseline
Deoxyguanosine (dG) Murine BMDCs100 µMIncreased expressionIncreased expression
2'-O-methyl-guanosine Murine BMDCs10 µMNo significant increaseNo significant increase
2'-Deoxy-2'-fluoro-guanosine Murine BMDCs10 µMData not availableData not available
2'-Amino-guanosine Murine BMDCs-Data not availableData not available

Signaling Pathways and Experimental Workflow

To understand the mechanisms underlying the differential immune stimulation, it is essential to visualize the key signaling pathways and the experimental procedures used for their evaluation.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Guanosine 2'-Modified Guanosine Guanosine->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Transcription Type_I_IFN Type I Interferons (IFN-α) IRF7->Type_I_IFN Transcription

Figure 1: Simplified TLR7 Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim In Vitro Stimulation cluster_analysis Analysis PBMC_Isolation Isolate Human PBMCs (Ficoll-Paque) Cell_Culture Culture PBMCs Stimulation Add 2'-Modified Guanosines (Various Concentrations) Cell_Culture->Stimulation Incubation Incubate for 24-48h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Collect Cells Incubation->Cells ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Flow_Cytometry DC Activation Marker Analysis (Flow Cytometry) Cells->Flow_Cytometry

Figure 2: General Experimental Workflow.

Logical_Relationship cluster_compounds Test Compounds cluster_assays Immunological Assays cluster_outcomes Expected Outcomes Comparative_Study Comparative Study of 2'-Modified Guanosines dG Deoxyguanosine (Control) Comparative_Study->dG O_Me 2'-O-methyl-guanosine Comparative_Study->O_Me Fluoro 2'-deoxy-2'-fluoro-guanosine Comparative_Study->Fluoro Amino 2'-amino-guanosine Comparative_Study->Amino Cytokine_Assay Cytokine Production (IFN-α, TNF-α, IL-6) dG->Cytokine_Assay DC_Activation_Assay Dendritic Cell Activation (CD80, CD86) dG->DC_Activation_Assay O_Me->Cytokine_Assay O_Me->DC_Activation_Assay Fluoro->Cytokine_Assay Fluoro->DC_Activation_Assay Amino->Cytokine_Assay Amino->DC_Activation_Assay Agonist TLR7 Agonist (Immune Activation) Cytokine_Assay->Agonist Antagonist TLR7 Antagonist (Immune Suppression) Cytokine_Assay->Antagonist No_Effect No TLR7 Activity Cytokine_Assay->No_Effect DC_Activation_Assay->Agonist DC_Activation_Assay->Antagonist DC_Activation_Assay->No_Effect

Figure 3: Logical Structure of the Comparative Study.

Experimental Protocols

In Vitro Stimulation of Human PBMCs
  • PBMC Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture : Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Adjust the cell density to 1 x 10^6 cells/mL.

  • Stimulation : Plate 100 µL of the PBMC suspension into each well of a 96-well flat-bottom plate. Add 100 µL of 2x concentrated 2'-modified guanosine solutions (or control) to the respective wells. A concentration range of 1-100 µM is recommended for initial screening.

  • Incubation : Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

  • Sample Collection : After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry.

Cytokine Quantification by ELISA
  • Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α, TNF-α, or IL-6) overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation : Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

  • Detection : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Signal Development : After another wash, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes. Finally, add a TMB substrate solution to develop the color.

  • Measurement : Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Dendritic Cell Activation Analysis by Flow Cytometry
  • Cell Staining : Resuspend the cell pellets in FACS buffer (PBS with 2% FBS). Add fluorescently labeled antibodies against dendritic cell markers (e.g., CD11c, HLA-DR) and activation markers (e.g., CD80, CD86).

  • Incubation : Incubate the cells with the antibodies for 30 minutes on ice in the dark.

  • Washing : Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition : Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis : Analyze the data using flow cytometry software. Gate on the dendritic cell population and quantify the percentage of cells expressing the activation markers CD80 and CD86.

Conclusion

The 2'-modification of guanosine is a critical determinant of its immunomodulatory activity. While deoxyguanosine can act as a TLR7 agonist, 2'-O-methylation confers potent TLR7 antagonistic properties. The immunological impact of 2'-fluoro and 2'-amino modifications is less defined and warrants further investigation to fully understand their therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and harness the immunomodulatory effects of these and other modified nucleosides for the development of novel therapeutics.

References

2'-Fluoro-isobutyryl-Guanosine (2'-F-iBu-G): A Performance Comparison in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information regarding the performance of 2'-Fluoro (2'-F) modified oligonucleotides, which I will use as a proxy for "2'-F-iBu-G" as the isobutyryl group is a protecting group used during synthesis. The collected data covers siRNAs, ASOs, and to a lesser extent, sgRNAs. I have found quantitative data on thermal stability (Tm), nuclease resistance, and in vivo efficacy. I also have information on off-target effects and reduced immunogenicity.

I have found several mentions of experimental methods like serum stability assays, in vivo studies in mice (measuring Factor VII protein levels), and cell viability assays. While detailed, step-by-step protocols are not fully laid out in a single document, I can synthesize them from the descriptions across multiple papers.

I also have enough information to create the requested Graphviz diagrams illustrating the RNAi pathway for siRNAs and the RNase H mechanism for ASOs.

Therefore, I have sufficient information to proceed with generating the comparison guide. I will now structure the data, write the experimental protocols, create the diagrams, and then compose the full response. I do not need further search actions.

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-Fluoro (2'-F) modifications, often used with protecting groups like isobutyryl for guanosine (B1672433) (this compound) during synthesis, have emerged as a critical tool for enhancing the drug-like properties of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and guide RNAs (sgRNAs). This guide provides a comprehensive comparison of the performance of oligonucleotides containing 2'-F-guanosine across these therapeutic modalities, supported by experimental data and detailed protocols.

Executive Summary

The 2'-fluoro modification imparts a favorable C3'-endo sugar pucker, similar to that of RNA, which contributes to several beneficial properties. Across different therapeutic platforms, the inclusion of 2'-F-guanosine and other 2'-F nucleotides consistently enhances thermal stability, increases resistance to nuclease degradation, and can improve in vivo efficacy. Notably, this modification has also been shown to reduce the innate immune response often triggered by unmodified siRNAs. However, potential off-target effects and cytotoxicity, particularly in the context of ASOs, warrant careful consideration.

Performance Comparison Data

The following tables summarize the quantitative performance of 2'-F modified oligonucleotides compared to their unmodified counterparts and other common modifications.

Table 1: Thermodynamic Stability of 2'-F Modified Oligonucleotides

Therapeutic ModalityModificationChange in Melting Temperature (Tm) per modification (°C)Reference DuplexCitation(s)
siRNA2'-F (all pyrimidines)+15 (total duplex)Unmodified siRNA[1]
ASO/RNA Hybrid2'-F-RNA+1.8DNA/RNA hybrid[2]
DNA/DNA DuplexSingle 2'-F-RNA+1.2DNA/DNA dodecamer[2]
RNA/RNA Duplex2'-F-RNA~1.8RNA/RNA duplex[3]

Table 2: Nuclease Resistance

Therapeutic ModalityModificationAssay ConditionHalf-life (t1/2)Citation(s)
siRNAUnmodifiedIncubation in serum< 4 hours[1]
siRNA2'-F (all pyrimidines)Incubation in serum> 24 hours[1]
ASOPhosphorothioate (B77711) + 2'-FNot specifiedHigh resistance[4]
sgRNA (crRNA)2'-FIncubation with serum nucleasesIncreased lifetime[5][6]

Table 3: In Vitro and In Vivo Efficacy

Therapeutic ModalityModificationModel SystemKey FindingCitation(s)
siRNA2'-F (all pyrimidines)Factor VII knockdown in mice~2-fold more potent than unmodified siRNA[7][8]
ASOLNA/2'-F chimeraExon-skipping in mdx mouse myotubesMore efficient exon skipping than 2'-OMe/2'-F[4]
ASO (gapmer)2'-FPTEN mRNA reduction in HeLa cellsSlightly less active than 2'-MOE, cEt, and LNA ASOs[9]
sgRNA (crRNA)2'-FIn vitro DNA cleavagePreserved efficacy, higher kinetic constant[5][10]

Table 4: Immunostimulation and Off-Target Effects

Therapeutic ModalityModificationAssayResultCitation(s)
siRNAUnmodifiedHuman PBMC cytokine productionStimulated INFα and TNFα[1]
siRNA2'-F (all pyrimidines)Human PBMC cytokine productionNo significant stimulation[1]
ASO (gapmer)2'-FHepatotoxicity in miceIncreased hepatotoxicity compared to 2'-MOE and cEt[11]
ASO (gapmer)2'-FOff-target protein degradationCaused degradation of P54nrb and PSF proteins[9][12]
sgRNA (crRNA)2'-FIn vitro off-target DNA cleavageDecreased off-target effects[5][10]

Experimental Protocols

Serum Stability Assay for siRNA

Objective: To determine the half-life of 2'-F modified siRNA in the presence of serum nucleases.

Materials:

  • siRNA (unmodified and 2'-F modified)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Phosphate-Buffered Saline (PBS)

  • RNase-free water

  • Proteinase K

  • Urea (B33335)

  • Polyacrylamide gel (denaturing, e.g., 15%)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel loading buffer

  • Nucleic acid stain (e.g., SYBR Gold)

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Dilute siRNAs to a final concentration of 1-5 µM in PBS.

  • Prepare a 90% serum solution by mixing 9 parts serum with 1 part RNase-free water.

  • Mix the siRNA solution with the serum solution at a 1:19 ratio (e.g., 5 µL siRNA in 95 µL of 90% serum) to achieve a final serum concentration of 85.5%.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.

  • Stop the nuclease activity by adding Proteinase K and incubating at 55°C for 30 minutes.

  • Add an equal volume of gel loading buffer containing urea to denature the samples.

  • Resolve the samples on a denaturing polyacrylamide gel.

  • Stain the gel with a nucleic acid stain and visualize using a gel imaging system.

  • Quantify the band intensity of the intact siRNA at each time point to determine the degradation rate and calculate the half-life.[1][13]

In Vivo Efficacy of siRNA in Mice (Factor VII Knockdown Model)

Objective: To evaluate the gene-silencing efficacy of 2'-F modified siRNA in vivo.

Materials:

  • siRNA formulated in a delivery vehicle (e.g., Lipid Nanoparticles - LNPs)

  • C57BL/6 mice (or other appropriate strain)

  • Saline or PBS (for control group)

  • Anesthetic (e.g., isoflurane)

  • Equipment for intravenous (tail vein) injection

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge for serum separation

  • Factor VII chromogenic assay kit

  • Plate reader

Procedure:

  • Acclimate mice for at least one week before the experiment.

  • Prepare the LNP-formulated siRNAs at the desired concentration in sterile, pyrogen-free saline.

  • Divide mice into treatment groups (e.g., saline control, unmodified siRNA, 2'-F modified siRNA) with n=5 mice per group.

  • Administer a single intravenous dose of the formulated siRNA via the tail vein. A typical dose might be 1-3 mg/kg.

  • At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples from the retro-orbital sinus or another appropriate site.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Measure the Factor VII protein levels in the serum using a chromogenic assay according to the manufacturer's instructions.

  • Normalize the Factor VII levels to the saline-treated control group to determine the percentage of knockdown.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

RNAi_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm siRNA 2'-F modified siRNA Duplex siRNA_cyt siRNA Duplex siRNA->siRNA_cyt Cellular Uptake Dicer Dicer siRNA_cyt->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA_cyt->RISC_loading Passenger_strand Passenger Strand (degraded) RISC_loading->Passenger_strand RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Target Recognition Cleaved_mRNA Cleaved mRNA Fragments mRNA->Cleaved_mRNA Cleavage by Argonaute-2

ASO_RNaseH_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus ASO 2'-F modified Gapmer ASO (single strand) ASO_nuc ASO ASO->ASO_nuc Cellular Uptake & Nuclear Entry pre_mRNA Target pre-mRNA ASO_nuc->pre_mRNA Hybridization to complementary sequence Hybrid ASO/pre-mRNA Hybrid Cleaved_mRNA Cleaved pre-mRNA Hybrid->Cleaved_mRNA Cleavage of RNA strand RNaseH RNase H1 RNaseH->Hybrid Recognition of DNA/RNA hybrid

Experimental_Workflow_Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Thermodynamics Thermal Stability (Tm) Nuclease_Resistance Serum Stability Assay Cell_Culture In Vitro Activity (e.g., cell-based knockdown) PK_PD Pharmacokinetics & Pharmacodynamics Cell_Culture->PK_PD Efficacy Efficacy in Animal Model (e.g., Factor VII knockdown) PK_PD->Efficacy Toxicity Toxicity Assessment (e.g., Hepatotoxicity) Efficacy->Toxicity Oligo_Synthesis Oligonucleotide Synthesis (with this compound phosphoramidite) ASO ASO Oligo_Synthesis->ASO siRNA siRNA Oligo_Synthesis->siRNA sgRNA sgRNA Oligo_Synthesis->sgRNA ASO->Thermodynamics ASO->Nuclease_Resistance ASO->Cell_Culture siRNA->Thermodynamics siRNA->Nuclease_Resistance siRNA->Cell_Culture sgRNA->Thermodynamics sgRNA->Nuclease_Resistance

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 2'-F-iBu-G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-F-iBu-G, a fluorinated guanosine (B1672433) analog, ensuring the protection of personnel and compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, information from analogous compounds such as 2'-Fluoro-2'-deoxyguanosine and other fluorinated organic acids provides crucial safety guidance.[1][2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][4]

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1][4]

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on the disposal of similar hazardous chemicals. Your institution's specific protocols, as outlined by the Environmental Health and Safety (EHS) office, should always take precedence.

  • Waste Collection:

    • Carefully sweep up any solid this compound waste, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.

    • For solutions containing this compound, do not pour them down the drain. Transfer the liquid waste to a designated, leak-proof hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name: "2'-Fluoro-isobutyryl-Guanosine."

    • Include the appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard") based on the SDS of similar compounds.[3]

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or sewer system.[2][4]

Quantitative Data Summary

Hazard ClassPrecautionary StatementsIncompatible Materials
Acute Toxicity (Oral, Dermal, Inhalation)P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Strong oxidizing agents[1]
Skin Corrosion/IrritationP303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Serious Eye Damage/IrritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic ToxicityP273: Avoid release to the environment.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Work in a Chemical Fume Hood PPE->Ventilation Collect_Solid Sweep Solid Waste into Hazardous Waste Container Ventilation->Collect_Solid Collect_Liquid Transfer Liquid Waste into Hazardous Waste Container Ventilation->Collect_Liquid Label Label Container with Chemical Name and Hazard Information Collect_Solid->Label Collect_Liquid->Label Store Store in Designated Secure Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Disposal Professional Hazardous Waste Disposal Contact_EHS->Disposal

References

Essential Safety and Handling of 2'-F-iBu-G for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of 2'-F-iBu-G (N2-Isobutyryl-2'-Fluoro-2'-deoxyguanosine), a modified nucleoside analog often utilized in oligonucleotide synthesis and research.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Glasses with Side Shields or GogglesEssential to protect against splashes or airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1][2][3]
Hands Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves are required to prevent skin contact.[1][2][3] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory CoatA standard lab coat should be worn to protect street clothing and skin from contamination.[1][3]
Respiratory Use in a Well-Ventilated Area (e.g., Fume Hood)Handling of the solid compound or solutions should be performed in a chemical fume hood to minimize inhalation of dust or vapors.[1][2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][3]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Minimize Dust and Aerosol Formation: When handling the solid form, work carefully to prevent the generation of dust.[1] For solutions, avoid procedures that could create aerosols.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1][2][3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1][2][3]

  • Temperature: Store in a cool, dry place.[2] Some related compounds recommend refrigeration.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste.[1][2] This should be done through an approved waste disposal plant or licensed contractor.[1][2]

  • Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.[1] Do not reuse empty containers.

  • Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Absorb the spill with an inert material and collect it in a suitable container for disposal.[3]

Experimental Workflow

The following diagram illustrates a general experimental workflow for the use of a modified nucleoside like this compound in a research laboratory setting.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Disposal A Retrieve this compound from storage B Weigh compound in a fume hood A->B C Prepare solution with appropriate solvent B->C D Introduce compound into experimental system (e.g., cell culture, synthesis) C->D E Incubate and monitor for desired outcome D->E F Collect samples for analysis E->F G Analyze samples (e.g., HPLC, MS, sequencing) F->G H Decontaminate work area and equipment G->H I Dispose of waste (chemical and biohazardous) H->I

A generalized workflow for laboratory use of this compound.

This procedural guidance is intended to promote a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety protocols and chemical hygiene plan before beginning any new experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.